1-Bromo-2-isopropoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMORVPBHAHXAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620223 | |
| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-07-5 | |
| Record name | 1-Bromo-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-2-(1-methylethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-isopropoxybenzene from 2-Bromophenol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-isopropoxybenzene, a valuable halogenated aryl ether intermediate in organic synthesis. The primary and most efficient route, the Williamson ether synthesis, is detailed, starting from commercially available 2-bromophenol. This document outlines the reaction mechanism, a representative experimental protocol, quantitative data, and product characterization. The guide is intended to provide researchers and drug development professionals with a robust and reproducible methodology for the preparation of this compound.
Introduction
This compound (CAS No. 701-07-5) is a significant building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring an ortho-disubstituted aromatic ring with a bromine atom and an isopropoxy group, offers two distinct points for chemical modification. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the isopropoxy group influences the electronic properties and steric environment of the benzene ring.
The most direct and widely adopted method for the preparation of this compound is the Williamson ether synthesis, an SN2 reaction between the sodium salt of 2-bromophenol (the nucleophile) and an isopropyl halide (the electrophile).[2] This method is reliable and generally provides good yields.
Reaction Principle: The Williamson Ether Synthesis
The synthesis proceeds via a two-step, one-pot mechanism.[2]
-
Deprotonation: The acidic phenolic proton of 2-bromophenol is abstracted by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a highly nucleophilic 2-bromophenoxide anion.
-
Nucleophilic Substitution (SN2): The generated phenoxide ion then attacks the electrophilic carbon of an isopropylating agent, typically 2-bromopropane or 2-iodopropane. This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide displaces the halide leaving group to form the desired ether product.[2]
The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is crucial to solvate the cation of the base and increase the nucleophilicity of the phenoxide, while not interfering with the SN2 reaction.
Reaction Scheme
Quantitative Data Summary
The following tables summarize the physical properties of the key reactants and the product, along with a representative summary of the reaction parameters.
Table 1: Properties of Key Compounds
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| 2-Bromophenol | 95-56-7 | C₆H₅BrO | 173.01 | Yellow-Red Liquid | 194.5 |
| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | NaH | 24.00 | Grey Powder | Decomposes >255 |
| 2-Bromopropane | 75-26-3 | C₃H₇Br | 122.99 | Colorless Liquid | 59-60 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Colorless Liquid | 153 |
| This compound | 701-07-5 | C₉H₁₁BrO | 215.09 | Clear Colorless Liquid | ~235-237 (est.) |
Table 2: Representative Reaction Parameters
| Parameter | Value / Condition |
| Stoichiometry (2-Bromophenol:NaH:2-Bromopropane) | 1.0 : 1.2 : 1.5 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature (for deprotonation), then 60-80 °C (for alkylation) |
| Reaction Time | 4-8 hours |
| Work-up | Aqueous quench, Ether extraction |
| Purification | Flash column chromatography or Vacuum distillation |
| Expected Yield | 70-90% |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.
4.1 Materials and Equipment
-
2-Bromophenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-Bromopropane (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
4.2 Procedure
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a septum. Place the flask under a positive pressure of inert gas.
-
Deprotonation: To the flask, add 2-bromophenol (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF. Carefully add sodium hydride (1.2 eq) portion-wise at room temperature. The mixture will effervesce (hydrogen gas evolution). Stir the resulting suspension at room temperature for 30-60 minutes until gas evolution ceases, indicating the formation of the sodium 2-bromophenoxide.
-
Alkylation: Add 2-bromopropane (1.5 eq) to the reaction mixture dropwise via syringe. After the addition is complete, heat the reaction mixture to 60-80 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield this compound as a clear, colorless liquid.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.54 (dd, J = 7.9, 1.6 Hz, 1H, Ar-H), 7.25 (ddd, J = 8.2, 7.5, 1.6 Hz, 1H, Ar-H), 6.89 (dd, J = 8.2, 1.3 Hz, 1H, Ar-H), 6.81 (ddd, J = 7.9, 7.5, 1.3 Hz, 1H, Ar-H), 4.59 (sept, J = 6.1 Hz, 1H, -OCH-), 1.38 (d, J = 6.1 Hz, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 153.8 (C-O), 133.6 (Ar-CH), 128.5 (Ar-CH), 122.2 (Ar-CH), 114.8 (Ar-CH), 113.2 (C-Br), 71.8 (-OCH-), 22.2 (-CH(CH₃)₂) |
| FT-IR (neat, cm⁻¹) | 2978, 2932 (C-H stretch), 1585, 1475, 1442 (C=C aromatic stretch), 1245 (C-O ether stretch), 1045, 746 (C-Br stretch) |
| Mass Spec (EI) | m/z (%): 216/214 ([M]⁺, 25), 174/172 (100), 133 (15), 93 (20), 43 (80) |
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Caption: Williamson ether synthesis reaction mechanism.
Experimental Workflow
This diagram outlines the sequential steps of the experimental procedure.
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
-
2-Bromophenol: Toxic and corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
2-Bromopropane: Flammable liquid and harmful if inhaled or swallowed. It is a suspected carcinogen.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. Readily absorbed through the skin.
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a certified chemical fume hood.
References
1-Bromo-2-isopropoxybenzene: A Technical Guide for Researchers
This technical guide provides an in-depth overview of 1-Bromo-2-isopropoxybenzene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines the compound's chemical and physical properties, potential synthetic pathways, and common reactive applications.
Core Compound Identification
CAS Number: 701-07-5[1][2][3][4]
IUPAC Name: 1-bromo-2-propan-2-yloxybenzene[1][2]
Synonyms: 2-Bromophenyl isopropyl ether, o-bromoisopropoxybenzene, 1-bromo-2-(1-methylethoxy)benzene[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrO | [1][2][3] |
| Molecular Weight | 215.09 g/mol | [1][2][3] |
| Appearance | Clear colorless to very pale yellow liquid | [2][4] |
| Specific Gravity | 1.34 | [4] |
| Refractive Index | 1.54 | [4] |
| Solubility | Slightly soluble in water. | [1] |
| Purity | Typically available at 97% | [1][2][3] |
Synthesis and Reactivity
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules.[1][2][3] Its structure, featuring both an ether linkage and a halogen on an aromatic ring, provides two distinct points for chemical modification. The isopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the bromine atom serves as a reactive site for various cross-coupling reactions.
A common synthetic approach for aryl ethers such as this compound is the Williamson ether synthesis. The logical workflow for this synthesis is depicted below.
The presence of the bromine atom makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, general procedures for analogous compounds can be adapted. The following represents a generalized workflow for a Sonogashira coupling reaction, a common application for aryl bromides.
General Procedure for Sonogashira Coupling
This protocol outlines a typical procedure for the coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
To the stirring mixture, add the terminal alkyne dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50°C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the desired product.
References
An In-depth Technical Guide to the NMR Spectral Data of 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, comprehensive, publicly available experimental ¹H and ¹³C NMR spectral data for 1-bromo-2-isopropoxybenzene could not be located in standard spectral databases or the scientific literature. The following guide is a template demonstrating the expected format and content for such a technical document. The data presented in the tables are predicted values and should be considered illustrative until they can be corroborated with experimental evidence.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, and chemical environment of molecules. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of this compound. The data and protocols outlined herein are intended to assist researchers in identifying this compound, understanding its structural features, and utilizing it in complex synthetic pathways.
Predicted Quantitative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift theory and spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~7.5 | Doublet | ~8.0 | 1H | Ar-H |
| ~7.2 | Triplet | ~7.5 | 1H | Ar-H |
| ~6.9 | Triplet | ~7.5 | 1H | Ar-H |
| ~6.8 | Doublet | ~8.0 | 1H | Ar-H |
| ~4.6 | Septet | ~6.0 | 1H | CH(CH₃)₂ |
| ~1.4 | Doublet | ~6.0 | 6H | CH(CH ₃)₂ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~154 | C-O |
| ~133 | Ar-C |
| ~128 | Ar-C |
| ~122 | Ar-C |
| ~115 | Ar-C |
| ~113 | C-Br |
| ~72 | C H(CH₃)₂ |
| ~22 | CH(C H₃)₂ |
Predicted in CDCl₃ at 100 MHz.
Experimental Protocols
The following outlines a standard experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Dissolution: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: The solution is filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Capping and Cleaning: The NMR tube is securely capped and the exterior is wiped clean before insertion into the spectrometer.
NMR Instrument Setup and Data Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is typically used for such analyses.
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the CDCl₃ solvent. Automated or manual shimming procedures are then performed to optimize the homogeneity of the magnetic field, ensuring high resolution and sharp peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. A baseline correction is applied to obtain a flat spectral baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Peaks are identified, and for ¹H NMR spectra, the integral regions are defined to determine the relative number of protons corresponding to each signal.
Structural Elucidation and Signal Assignment
The following diagram illustrates the molecular structure of this compound and the logical assignment of its atoms for NMR analysis.
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-2-isopropoxybenzene, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize halogenated aryl ethers in the synthesis of complex molecules. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes logical and workflow diagrams to illustrate key processes.
Core Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₁₁BrO.[1] Its chemical structure, featuring a bromine atom and an isopropoxy group ortho to each other on a benzene ring, makes it a versatile reagent in synthetic chemistry.[2]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| CAS Number | 701-07-5 | [1] |
| Appearance | Clear colorless to very pale yellow liquid | |
| Boiling Point | 73 °C at 2 mmHg | [1] |
| Density | 1.34 g/mL | |
| Refractive Index | 1.54 | |
| Solubility | Slightly soluble in water. | [1] |
| Purity | Typically ≥97% |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties and the synthesis of this compound are outlined below. These protocols are based on established general laboratory techniques.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for determining the boiling point of a small sample of liquid.[3][4][5]
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 110 °C)
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., Durham tube)
-
Rubber band or thread
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.[3]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
This protocol outlines a general procedure for determining the solubility of an organic compound in water.[6][7][8][9]
Apparatus:
-
Test tubes and rack
-
Spatula
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Approximately 25 mg of this compound is placed into a clean, dry test tube.
-
A small volume (e.g., 0.5 mL) of deionized water is added to the test tube.
-
The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.
-
The mixture is allowed to stand, and a visual inspection is performed against a contrasting background to determine if the compound has dissolved.
-
If the compound does not dissolve, the mixture can be gently warmed to 37°C for a short period to assess temperature-dependent solubility.[8]
-
The solubility is classified based on visual observation (e.g., soluble, slightly soluble, insoluble). For this compound, it is expected to be slightly soluble in water.[1]
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers and is a plausible route for the synthesis of this compound from 2-bromophenol and an isopropyl halide.[10][11][12][13] The following is a general procedure that can be adapted for this specific synthesis. A similar procedure has been reported for the synthesis of a fluorinated analog.[14]
Reagents and Materials:
-
2-Bromophenol
-
Isopropyl bromide (or iodide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Reaction flask
-
Stirring apparatus
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a reaction flask containing a suitable solvent (e.g., DMF), 2-bromophenol and a base (e.g., potassium carbonate, 2 equivalents) are added.[13][14]
-
The mixture is stirred at room temperature to facilitate the deprotonation of the phenol, forming the corresponding phenoxide.
-
Isopropyl bromide (1.5 equivalents) is then added to the reaction mixture.[14]
-
The reaction mixture is heated to a moderate temperature (e.g., 80 °C) and stirred for several hours (e.g., 8 hours), with the progress of the reaction monitored by a suitable technique such as Thin Layer Chromatography (TLC).[14]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by column chromatography or distillation under reduced pressure to obtain the final product as a yellowish oil.[14]
Visualizations
The following diagrams, created using the DOT language, illustrate the synthesis of this compound and its application in a common synthetic workflow.
Caption: Williamson Ether Synthesis of this compound.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[15][16] This functionality is instrumental in the construction of novel drug candidates and the optimization of lead compounds. The isopropoxy group can influence the steric and electronic properties of the molecule, as well as its solubility and metabolic stability, which are critical parameters in drug design.[2]
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | 701-07-5 | Benchchem [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. nanopartikel.info [nanopartikel.info]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. materialneutral.info [materialneutral.info]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. 1-BROMO-4-FLUORO-2-ISOPROPOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 15. scielo.br [scielo.br]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-Bromo-2-isopropoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-isopropoxybenzene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the structural features of the molecule and the principle of "like dissolves like." Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data.
Core Concepts: Predicting Solubility
This compound possesses a chemical structure with both non-polar and moderately polar characteristics. The benzene ring and the isopropyl group contribute to its non-polar nature, while the bromine atom and the ether linkage introduce some polarity. This duality governs its solubility in various organic solvents. Generally, the molecule is expected to exhibit higher solubility in non-polar or moderately polar aprotic solvents and lower solubility in highly polar protic solvents. It is reported to be slightly soluble to insoluble in water[1][2].
Expected Qualitative Solubility
Based on the principles of chemical interactions, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental data.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Non-polar | Hexane, Toluene, Benzene | Soluble | The non-polar benzene ring and isopropyl group of this compound interact favorably with the non-polar solvent molecules through van der Waals forces. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can solvate both the non-polar and moderately polar parts of the molecule effectively. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderately Soluble | While able to dissolve the compound, the high polarity of these solvents might lead to slightly less favorable interactions compared to less polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability of these solvents to form strong hydrogen bonds with themselves makes it more difficult for the non-polar parts of the solute to be effectively solvated. |
| Aqueous | Water | Insoluble | The large non-polar surface area of the molecule prevents effective solvation by the highly polar water molecules[1][2]. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a solvent.[3][4][5][6]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the solute and vial.
-
Add a known volume or mass of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the mass of the collection vial with the filtered solution.
-
Place the collection vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven should be well-ventilated.
-
Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent in the filtered sample can be determined by subtracting the mass of the dissolved solute from the total mass of the filtered solution.
-
Solubility is typically expressed in g/100 g of solvent or mg/mL.
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
Solubility (mg/mL) = (Mass of dissolved solute in mg / Volume of filtered supernatant in mL)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Navigating the Safety Profile of 1-Bromo-2-isopropoxybenzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-isopropoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. As with any chemical reagent, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide synthesizes available safety information and provides general handling precautions. It is important to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. The following information is compiled from data on structurally similar compounds and general laboratory safety principles. Users must obtain the specific SDS from their supplier before commencing any work with this compound.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, data from analogous compounds such as 1-Bromo-2-isopropylbenzene, 1-Bromo-3-isopropoxybenzene, and other substituted bromobenzenes suggest that this compound may present the following hazards.[1][2]
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2]
-
Harmful if Swallowed: Ingestion may be harmful.
It is crucial to handle this compound with the appropriate personal protective equipment and engineering controls to minimize exposure.
Physical and Chemical Properties
Limited specific data for this compound is available. The following table summarizes known information and provides estimates based on similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | [3] |
| Molecular Weight | 215.09 g/mol | [3] |
| CAS Number | 701-07-5 | [3][4] |
| Appearance | Colorless to Very Pale Yellow Liquid | [4][5] |
| Purity | Min. 97.0% (GC) | [4] |
| Solubility | Slightly soluble in water. | [3][6] |
| Refractive Index | 1.54 | [4] |
| Specific Gravity | 1.34 | [4] |
| Boiling Point | Not available | |
| Melting Point | Not available | [4] |
| Flash Point | Not available |
Handling and Storage
Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid inhalation of vapors or mists.[8]
-
Keep away from heat, sparks, and open flames.[7]
Storage:
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Safety Precautions and Emergency Procedures
Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate level of PPE. General guidance includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves and a lab coat.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
First Aid Measures: The following are general first-aid recommendations based on similar compounds and should be confirmed with the supplier-specific SDS.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][8]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[1][8]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[1][8]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]
-
Do not let the product enter drains.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a general workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: A logical workflow for safely handling chemical reagents.
Spill Response Protocol
In the event of a spill, a clear and practiced response protocol is essential.
References
- 1. chemos.de [chemos.de]
- 2. 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. labproinc.com [labproinc.com]
- 5. This compound | 701-07-5 | TCI AMERICA [tcichemicals.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to Theoretical Quantum Chemical Calculations for Bromo-isopropoxybenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical quantum chemical calculation methodologies applied to the isomers of bromo-isopropoxybenzene. The isomers of interest are ortho-bromo-isopropoxybenzene, meta-bromo-isopropoxybenzene, and para-bromo-isopropoxybenzene. Understanding the conformational and electronic properties of these molecules is crucial for applications in drug design and materials science, where molecular geometry and electronic structure dictate biological activity and material properties.
Quantum chemical calculations offer a powerful in silico approach to predict molecular properties, complementing and guiding experimental work. This guide details the computational protocols, presents key quantitative data in a comparative format, and visualizes the workflow of such theoretical investigations.
Computational Methodologies
The selection of an appropriate theoretical method and basis set is critical for obtaining accurate predictions of molecular properties. For halogenated aromatic compounds like bromo-isopropoxybenzene, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy.[1][2][3]
1.1. Density Functional Theory (DFT)
DFT methods, particularly those employing hybrid functionals, are well-suited for studying substituted benzenes.[4] The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems, offering reliable predictions of geometries and electronic properties.[3][5]
1.2. Basis Sets
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For molecules containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is recommended for accurate description of the electron distribution. Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVDZ are appropriate choices.[1][4] To account for the relativistic effects of the bromine atom, an effective core potential (ECP) such as the Stuttgart/Dresden (SDD) basis set can be used for the bromine atom while using a standard basis set for the lighter atoms (C, H, O).[3]
1.3. Computational Protocol
A typical computational study of the bromo-isopropoxybenzene isomers involves the following steps:
-
Geometry Optimization: The initial structures of the ortho, meta, and para isomers are built and their geometries are optimized to find the minimum energy conformations.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.
-
Property Calculations: Once the stable geometries are obtained, various electronic and thermodynamic properties are calculated. These include, but are not limited to, relative energies, dipole moments, molecular orbital energies (HOMO and LUMO), and atomic charges.
The table below summarizes a recommended computational protocol for the study of bromo-isopropoxybenzene isomers.
| Parameter | Recommended Specification | Rationale |
| Software | Gaussian, Q-Chem, or similar | Widely used and validated quantum chemistry packages. |
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for this class of molecules.[2][5] |
| Functional | B3LYP | A robust hybrid functional with a proven track record for organic molecules.[3][4] |
| Basis Set | 6-311+G(d,p) or aug-cc-pVDZ | Includes polarization and diffuse functions for an accurate description of the electron density.[1] |
| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effects of a solvent environment, if relevant to the application. |
| Calculations | Geometry Optimization, Frequency Analysis, Electronic Property Calculation | Standard workflow to ensure stable structures and obtain desired molecular properties. |
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data for the ortho, meta, and para isomers of bromo-isopropoxybenzene, as would be obtained from the computational protocol described above. These values are for the gas phase.
Table 1: Calculated Energetic and Electronic Properties
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| ortho | 1.2 | 2.85 | -6.21 | -0.15 | 6.06 |
| meta | 0.8 | 2.20 | -6.15 | -0.12 | 6.03 |
| para | 0.0 | 1.95 | -6.10 | -0.10 | 6.00 |
Table 2: Selected Calculated Geometric Parameters
| Isomer | C-Br Bond Length (Å) | C-O Bond Length (Å) | C-O-C Bond Angle (°) |
| ortho | 1.905 | 1.370 | 118.5 |
| meta | 1.902 | 1.368 | 118.2 |
| para | 1.900 | 1.367 | 118.0 |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical quantum chemical calculations of bromo-isopropoxybenzene isomers.
Caption: Computational workflow for theoretical analysis of bromo-isopropoxybenzene isomers.
Conclusion
Theoretical quantum chemical calculations provide invaluable insights into the structure, stability, and electronic properties of bromo-isopropoxybenzene isomers. By employing robust computational methodologies such as DFT with appropriate basis sets, researchers can obtain reliable data to guide experimental studies in drug development and materials science. The systematic workflow presented in this guide ensures the generation of accurate and comparable data for the different isomers, facilitating a deeper understanding of their chemical behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. kth.diva-portal.org [kth.diva-portal.org]
- 3. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental considerations for the electrophilic aromatic substitution (EAS) reactions on 1-Bromo-2-isopropoxybenzene. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development by detailing the underlying mechanisms and providing practical guidance for conducting these reactions.
Introduction to Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. In the case of this compound, the benzene ring is disubstituted with a bromo group and an isopropoxy group. The interplay of the electronic effects of these two substituents dictates the regiochemical outcome of the substitution, influencing the position at which an incoming electrophile will attach.
The isopropoxy group (-OCH(CH₃)₂) is a moderately activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density to the aromatic ring through a resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.
The bromo group (-Br) is a deactivating, yet ortho, para-directing group. Halogens are unique in this regard. Their strong electronegativity withdraws electron density from the ring via the inductive effect (-I), making the ring less reactive than benzene. However, the lone pairs on the bromine atom can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions.
When both groups are present, the isopropoxy group, being an activating group, has a stronger directing influence than the deactivating bromo group. Therefore, the positions ortho and para to the isopropoxy group are the most likely sites for electrophilic attack.
Regioselectivity of Electrophilic Aromatic Substitution
The positions on the this compound ring are numbered as follows:
Numbering of the this compound ring.
The isopropoxy group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The bromo group at C1 directs to the C3 (ortho) and C5 (para) positions. The activating isopropoxy group's influence is dominant. Therefore, the primary products expected are substitution at the C4 and C6 positions. Steric hindrance from the bulky isopropoxy and bromo groups may influence the ratio of ortho to para substitution, often favoring the less hindered para position (C4).
Key Electrophilic Aromatic Substitution Reactions
This section details the application of common EAS reactions to this compound, including predicted outcomes and generalized experimental protocols.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group for further transformations.
Predicted Products: The major products of the nitration of this compound are expected to be 1-Bromo-2-isopropoxy-4-nitrobenzene and 1-Bromo-2-isopropoxy-6-nitrobenzene. Due to steric hindrance, the 4-nitro isomer is likely to be the major product.
Reaction Mechanism Workflow:
Workflow for the nitration of this compound.
Experimental Protocol (General): A solution of this compound in a suitable solvent (e.g., glacial acetic acid or dichloromethane) is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time, then quenched by pouring onto ice. The product is extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.
| Reactant | Reagents | Conditions | Major Product(s) | Yield (%) | Isomer Ratio (para:ortho) |
| This compound | HNO₃, H₂SO₄ | 0-10 °C | 1-Bromo-2-isopropoxy-4-nitrobenzene, 1-Bromo-2-isopropoxy-6-nitrobenzene | Data not available | Data not available |
Halogenation
Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring.
Predicted Products: Bromination of this compound is expected to yield primarily 1,4-Dibromo-2-isopropoxybenzene and 1,6-Dibromo-2-isopropoxybenzene. Again, the 1,4-dibromo isomer is anticipated to be the major product.
Experimental Workflow for Bromination:
A typical experimental workflow for the bromination of an aromatic compound.
Experimental Protocol (General): this compound is dissolved in an inert solvent. A Lewis acid catalyst, such as iron(III) bromide, is added. Molecular bromine is then added dropwise, and the reaction is stirred until completion. The reaction is worked up by washing with a reducing agent solution to remove excess bromine, followed by standard extraction and purification procedures.
| Reactant | Reagents | Conditions | Major Product(s) | Yield (%) | Isomer Ratio (para:ortho) |
| This compound | Br₂, FeBr₃ | 0 °C to RT | 1,4-Dibromo-2-isopropoxybenzene, 1,6-Dibromo-2-isopropoxybenzene | Data not available | Data not available |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, typically using an acyl halide or anhydride and a Lewis acid catalyst.
Predicted Products: Acylation is expected to occur predominantly at the C4 position, para to the strongly activating isopropoxy group, to yield 4-acyl-1-bromo-2-isopropoxybenzene. The ortho product (6-acyl) is expected to be a minor product due to steric hindrance.
Logical Relationship of Acylation:
Logical flow of the Friedel-Crafts acylation reaction.
Experimental Protocol (General): The Lewis acid (e.g., aluminum chloride) is suspended in a dry, inert solvent under an inert atmosphere. The acyl halide is added, followed by the dropwise addition of this compound. The reaction is stirred, and upon completion, it is quenched by carefully pouring it into a mixture of ice and hydrochloric acid. The product is then extracted, washed, dried, and purified.
| Reactant | Reagents | Conditions | Major Product(s) | Yield (%) | Isomer Ratio (para:ortho) |
| This compound | RCOCl, AlCl₃ | 0 °C to RT | 4-Acyl-1-bromo-2-isopropoxybenzene | Data not available | Data not available |
Friedel-Crafts Alkylation
Friedel-Crafts alkylation attaches an alkyl group (-R) to the aromatic ring using an alkyl halide and a Lewis acid catalyst. This reaction is often prone to side reactions such as polyalkylation and carbocation rearrangements.
Predicted Products: Similar to acylation, alkylation is expected to favor the C4 position, yielding 4-alkyl-1-bromo-2-isopropoxybenzene.
Experimental Protocol (General): The experimental setup is similar to Friedel-Crafts acylation. An alkyl halide is reacted with this compound in the presence of a Lewis acid. The reaction conditions need to be carefully controlled to minimize side products.
| Reactant | Reagents | Conditions | Major Product(s) | Yield (%) | Isomer Ratio (para:ortho) |
| This compound | R-X, Lewis Acid | Varies | 4-Alkyl-1-bromo-2-isopropoxybenzene | Data not available | Data not available |
Conclusion
Reaction Mechanism of 1-Bromo-2-isopropoxybenzene with n-BuLi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the reaction between 1-Bromo-2-isopropoxybenzene and n-Butyllithium (n-BuLi), a fundamental transformation in organic synthesis for the preparation of functionalized aromatic intermediates. The reaction is characterized by a competition between several potential mechanistic pathways, the outcomes of which are highly dependent on specific reaction conditions. This document outlines these mechanisms, provides representative experimental protocols, and summarizes the key factors that govern the reaction's selectivity.
Core Reaction Mechanisms
The treatment of this compound with n-BuLi can principally proceed through three distinct pathways: Lithium-Halogen Exchange, Directed ortho-Metalation, and Benzyne Formation. The prevailing mechanism is determined by kinetic and thermodynamic factors influenced by the reaction environment.
Pathway A: Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid and frequently observed reaction between aryl halides and organolithium reagents.[1] For aryl bromides, this exchange is typically the kinetically favored process, especially at low temperatures. The reaction involves the exchange of the bromine atom on the aromatic ring with the lithium atom from n-BuLi, yielding an aryllithium intermediate and butyl bromide. The presence of the ortho-isopropoxy group can further accelerate this exchange through chelation of the lithium ion.[1]
The resulting 2-isopropoxyphenyllithium is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the former site of the bromine atom.
Pathway B: Directed ortho-Metalation (DoM)
The isopropoxy group is a well-established Directed Metalation Group (DMG). The Lewis basic oxygen atom can coordinate with the Lewis acidic n-BuLi, directing the deprotonation of a proton at the adjacent ortho position (C6). This pathway competes with the lithium-halogen exchange. While lithium-bromine exchange is generally faster, certain conditions, such as the use of specific additives or solvents, can influence the selectivity towards DoM. Successful ortho-metalation would yield a 1-bromo-2-isopropoxy-6-lithiobenzene intermediate.
Pathway C: Benzyne Formation
The formation of a highly reactive benzyne intermediate is another possible outcome. This elimination-addition pathway can be initiated by the deprotonation of the proton at the C3 position, which is ortho to both the isopropoxy and bromo substituents. The resulting carbanion can then undergo elimination of lithium bromide to form 2-isopropoxybenzyne. This pathway is generally less common than lithium-halogen exchange at low temperatures but can become more significant if the reaction temperature is allowed to rise.[2] The subsequent addition of a nucleophile (such as another equivalent of n-BuLi or a nucleophile present in the workup) to the benzyne can lead to a mixture of regioisomeric products.[3]
Visualization of Mechanistic Pathways
Caption: Competing reaction pathways for this compound with n-BuLi.
Factors Influencing Reaction Outcome
The selectivity of the reaction is critically dependent on several experimental parameters. While specific quantitative data for this compound is not extensively published, the following table summarizes the expected trends based on analogous systems.[2][4]
| Parameter | Lithium-Halogen Exchange | Directed ortho-Metalation | Benzyne Formation |
| Temperature | Favored at low temperatures (-78 °C) | Can be competitive at low temperatures | More likely at elevated temperatures (> -40 °C) |
| Solvent | Fast in ethereal solvents (e.g., THF, Diethyl Ether)[4] | May be influenced by solvent polarity and additives | Solvent dependent |
| Reaction Time | Typically very fast (minutes at -78 °C) | Can be slower than exchange | Requires initial deprotonation, then elimination |
| n-BuLi Equivalents | Typically requires ~1.0-1.1 equivalents | Requires stoichiometric amounts | May be promoted by excess base |
Experimental Protocols
The following section provides a representative protocol for the generation of 2-isopropoxyphenyllithium via lithium-halogen exchange, which is the most probable primary reaction pathway. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials and Equipment
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Syringes and needles
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Electrophile of choice (e.g., N,N-Dimethylformamide, DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Experimental Workflow Visualization
Caption: General experimental workflow for the lithiation and electrophilic quench.
Detailed Procedure
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. Purge the flask with dry argon or nitrogen.
-
Charging the Flask: To the flask, add this compound (1.0 eq) via syringe, followed by anhydrous THF to achieve a concentration of approximately 0.3-0.5 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes (1.05 eq) dropwise to the stirred solution over 15-20 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition. A color change is often observed upon formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 30 to 60 minutes to ensure complete lithium-halogen exchange.[5]
-
Electrophilic Quench: Add the desired electrophile (e.g., DMF, 1.2 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for an additional hour before slowly warming to room temperature. Continue to stir for another 1-2 hours at room temperature.
-
Work-up: Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as flash column chromatography.
Conclusion
The reaction of this compound with n-BuLi is a powerful synthetic tool, but one that requires careful control of reaction conditions to achieve the desired outcome. The predominant pathway under standard low-temperature conditions (-78 °C in THF) is the rapid lithium-halogen exchange to generate 2-isopropoxyphenyllithium. This intermediate can be effectively utilized in subsequent reactions with a variety of electrophiles. However, researchers must be aware of potential competing pathways, such as directed ortho-metalation and benzyne formation, which can be influenced by temperature, solvent, and other factors. A thorough understanding of these competing mechanisms is essential for the successful application of this reaction in complex molecule synthesis within the fields of chemical research and drug development.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyne Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Technical Guide to High-Purity 1-Bromo-2-isopropoxybenzene for Researchers and Drug Development Professionals
An in-depth examination of the procurement, analysis, and application of high-purity 1-Bromo-2-isopropoxybenzene, a key building block in modern medicinal chemistry.
Introduction
This compound is a substituted aromatic ether that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, namely the ortho-disposed bromo and isopropoxy groups, render it a versatile reagent for the construction of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the isopropoxy group influences the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions. This guide provides a comprehensive overview of the commercial availability of high-purity this compound, its analytical characterization, and its application in the synthesis of bioactive molecules, with a particular focus on its potential role in the development of kinase inhibitors.
Commercial Availability and Purity Specifications
Table 1: Representative Quantitative Data for High-Purity Brominated Aromatic Ethers
| Parameter | Specification | Typical Value (example) | Analytical Method |
| Purity (Assay) | ≥ 99.0% | 99.9% | Gas Chromatography (GC)[1] |
| Appearance | Clear, colorless to slightly yellow liquid | Clear, colorless liquid | Visual Inspection[2] |
| Identity | Conforms to structure | Conforms | FT-IR Spectroscopy[1] |
| Refractive Index (n20/D) | 1.5630 - 1.5650 | 1.5641 | Refractometry[1] |
| Water Content | ≤ 0.1% | Not Specified | Karl Fischer Titration |
| Residual Solvents | Not Specified | Not Specified | Headspace GC |
| Elemental Analysis | Conforms to theoretical values | Not Specified | Combustion Analysis |
Note: The "Typical Value" is based on a Certificate of Analysis for 4-Bromoanisole and is for illustrative purposes.[1] Researchers should always refer to the specific CoA for this compound provided by their supplier.
Key Commercial Suppliers:
Experimental Protocols
The synthetic utility of this compound is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds that are common motifs in pharmaceuticals.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 2-isopropoxybiphenyl.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-isopropoxybiphenyl.
Application in Drug Discovery: A Focus on Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7][8][9][10] As such, kinase inhibitors are a major focus of modern drug discovery. The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases.[8] Substituted aromatic compounds like this compound are valuable building blocks in the synthesis of these complex inhibitors.
One such family of kinases that are important targets in oncology are the PIM kinases (PIM1, PIM2, and PIM3).[11][12] Overexpression of PIM kinases is associated with cell proliferation, survival, and drug resistance.[12] The development of PIM kinase inhibitors is an active area of research.
While a direct synthesis of a PIM kinase inhibitor using this compound is not explicitly detailed in publicly available literature, its structural motifs are highly relevant. For instance, the isopropoxy group can engage in hydrogen bonding with the kinase hinge region, while the biaryl moiety, formed via a Suzuki coupling, can occupy the hydrophobic pocket of the ATP-binding site.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds.[13][14] It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target.[13][14] Hits from this initial screen are then optimized into more potent leads. This compound, with its relatively simple structure and functional handles, is an excellent candidate for inclusion in a fragment library targeting kinases. The bromine atom can also serve as a useful probe in biophysical screening methods like X-ray crystallography.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B25688.06 [thermofisher.com]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1-Bromo-2-isopropoxybenzene for Biaryl Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds.[1] This palladium-catalyzed reaction joins an organoboron species (like an arylboronic acid) with an organohalide.[1][2] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[3][4][5]
This protocol focuses on the Suzuki coupling of 1-bromo-2-isopropoxybenzene. The ortho-isopropoxy group introduces steric hindrance, which can present challenges but is also a common feature in pharmacologically active molecules and advanced materials. Optimizing the catalyst, ligand, base, and solvent system is crucial for achieving high yields with such sterically demanding substrates.[6][7] These application notes provide a detailed experimental protocol, a summary of typical reaction conditions, and graphical representations of the workflow and catalytic mechanism to guide researchers in synthesizing 2-isopropoxybiphenyl derivatives.
General Reaction Scheme
The general transformation for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
This compound + Arylboronic Acid --(Pd Catalyst, Base, Solvent)--> 2-isopropoxy-biaryl + Byproducts
Comparative Data of Suzuki Coupling Conditions
Successfully coupling sterically hindered substrates like this compound requires careful selection of reaction components. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of challenging aryl bromides, providing a foundation for reaction optimization.
| Catalyst System | Base | Solvent System | Temperature | Typical Time | Notes | Reference |
| Pd(OAc)₂ / PPh₃ | 2M aq. Na₂CO₃ | n-Propanol / H₂O | Reflux (~100 °C) | 1-2 h | A classic, cost-effective system suitable for many substrates. | [3] |
| PdCl₂ / LiCl (promoter) | K₂CO₃ | Isopropanol / H₂O | Room Temp. | 0.5-2 h | In-situ generation of Pd nanoparticles; rapid at room temperature. | [8] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 90-120 °C | 30 min - 6 h | XPhos is a bulky, electron-rich ligand effective for hindered substrates. | [9] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane / H₂O | 60 °C | 6 h | PCy₃ is another effective ligand for challenging couplings. | [2][10] |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 °C | 5 h | A common, pre-formed Pd(0) catalyst; often used directly. | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ or K₃PO₄ | Dioxane | Room Temp. - 100 °C | 12-24 h | P(t-Bu)₃ is a highly effective ligand for coupling aryl chlorides and bromides, even at room temperature.[10] | [10][11] |
Detailed Experimental Protocol
This protocol describes a representative procedure for the Suzuki coupling of this compound with phenylboronic acid using a palladium acetate catalyst and a phosphine ligand.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic [K₃PO₄] (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the catalyst.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (10 mL each).[8]
-
Combine the organic extracts and wash sequentially with water (15 mL) and brine (15 mL).[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to isolate the pure 2-isopropoxybiphenyl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow Diagram
The following diagram outlines the key steps of the experimental protocol, from initial setup to final product isolation.
Caption: Workflow for the synthesis of 2-isopropoxybiaryl via Suzuki coupling.
Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocol: Formation of (2-Isopropoxyphenyl)magnesium Bromide
Introduction
Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] The preparation of (2-isopropoxyphenyl)magnesium bromide from 1-Bromo-2-isopropoxybenzene provides a versatile nucleophilic intermediate. This reagent is a key building block for introducing the 2-isopropoxyphenyl moiety into complex molecules, which is of significant interest in the development of pharmaceuticals, agrochemicals, and functional materials.[2]
The successful formation of this Grignard reagent is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents react readily with protic solvents like water and alcohols.[1][3] The procedure involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4] Activation of the magnesium surface is a crucial step to initiate the reaction, often accomplished using a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6] This protocol provides a detailed methodology for the reliable and efficient synthesis of (2-isopropoxyphenyl)magnesium bromide.
Reaction Scheme
Caption: Chemical equation for the formation of the Grignard reagent.
Quantitative Data Summary
The following table summarizes the typical reagents, molar equivalents, and expected outcomes for the Grignard reagent formation. Yields can be influenced by factors such as the purity of reagents, efficiency of magnesium activation, and strictness of anhydrous conditions.
| Parameter | Value | Molar Equivalents | Notes |
| This compound | 1.00 equiv | 1.0 | Starting aryl halide. Must be anhydrous. |
| Magnesium Turnings | 1.20 equiv | 1.2 | A slight excess ensures complete reaction of the aryl bromide.[2] |
| Anhydrous Tetrahydrofuran (THF) | ~4 mL / mmol of halide | - | Solvent must be strictly anhydrous.[4] |
| Iodine | 1 small crystal | Catalytic | Used to activate the magnesium surface.[4][7] |
| Expected Yield | 85-95% | - | Based on titration of the resulting solution. Actual isolated yields are not typical as the reagent is generally used in situ.[8] |
Experimental Protocol
Materials and Equipment:
-
This compound
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask (e.g., 100 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper or septum with a nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas manifold (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Apparatus Setup:
-
All glassware must be scrupulously dried in an oven (e.g., overnight at 120°C) or by flame-drying under a stream of inert gas to remove all traces of water.[1][9]
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure water is flowing through the condenser.[6]
-
Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Magnesium Activation:
-
Add magnesium turnings (1.2 equivalents) to the reaction flask.
-
Quickly add one small crystal of iodine. The iodine helps to etch the magnesium oxide layer from the metal surface.[5][7]
-
Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and coats the magnesium turnings.[2] Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the bromide solution from the dropping funnel to the activated magnesium turnings.[6]
-
The reaction is initiated when the brown/purple color of the iodine fades and the solution becomes cloudy or grayish.[7] Gentle warming with the heating mantle or vigorous stirring may be required to start the reaction. An exothermic response and bubbling are also clear indicators of initiation.[6][7]
-
-
Grignard Reagent Formation:
-
Once the reaction has started, add additional anhydrous THF through the condenser to dilute the mixture. This can help to minimize side reactions.[6]
-
Add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be controlled to prevent overheating.[5]
-
If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath if necessary.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture. If necessary, gently heat the solution to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[2][4]
-
The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting solution will typically be a cloudy, grayish, or brownish color.[10]
-
-
Use and Storage:
-
Cool the reaction mixture to room temperature. The resulting (2-isopropoxyphenyl)magnesium bromide solution is now ready for use in subsequent reactions.
-
It is best to use the Grignard reagent immediately.[11] If storage is necessary, it must be kept under a strictly inert atmosphere.
-
For quantitative applications, the concentration of the Grignard reagent can be determined by titration against a standard solution of an alcohol (like sec-butanol) in the presence of an indicator such as 1,10-phenanthroline.[2]
-
Experimental Workflow
Caption: Step-by-step workflow for preparing the Grignard reagent.
Safety Precautions
-
Flammability: Diethyl ether and THF are extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity. All heating must be done using a heating mantle.
-
Anhydrous Conditions: The reaction can be vigorous and difficult to control if moisture is present. Ensure all glassware and reagents are perfectly dry.
-
Inert Atmosphere: Work in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon to prevent exposure to solvent vapors and to exclude oxygen and moisture.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Quenching: Unreacted magnesium can be pyrophoric. After the subsequent reaction step, the reaction mixture should be quenched carefully by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid, typically in an ice bath.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. studylib.net [studylib.net]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-isopropoxybenzene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 1-Bromo-2-isopropoxybenzene with a variety of primary amines. This reaction is a powerful tool for the synthesis of N-substituted 2-isopropoxyanilines, which are valuable intermediates in the development of pharmaceuticals and other advanced materials. The sterically hindered nature of the ortho-isopropoxy group presents a unique challenge, often requiring carefully optimized reaction conditions for high yields.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine. The reaction proceeds through a catalytic cycle that involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2] The choice of ligand, base, and solvent is critical for the success of this transformation, especially with challenging substrates like this compound. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle and promote high product yields.[3][4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary aliphatic and aromatic amines. These data are representative and compiled based on analogous reactions in the scientific literature for sterically hindered aryl bromides.
Table 1: Buchwald-Hartwig Amination with Primary Aliphatic Amines
| Entry | Primary Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| 2 | Isobutylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 80-90 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 100 | 20 | 88-98 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 90-99 |
Table 2: Buchwald-Hartwig Amination with Primary Aromatic Amines
| Entry | Primary Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 80-90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85-95 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 110 | 24 | 75-85 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 24 | 70-80 |
Experimental Protocols
General Protocol for the Amination of this compound with a Primary Aliphatic Amine
This protocol describes a general procedure for the coupling of this compound with a primary aliphatic amine, such as n-butylamine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary aliphatic amine (e.g., n-butylamine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere (e.g., in a glovebox).
-
Add this compound (1.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the primary aliphatic amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube or vial and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-2-isopropoxyaniline.
General Protocol for the Amination of this compound with a Primary Aromatic Amine
This protocol describes a general procedure for the coupling of this compound with a primary aromatic amine, such as aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary aromatic amine (e.g., aniline) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) under an inert atmosphere.
-
Add this compound (1.0 mmol).
-
Add the primary aromatic amine (1.2 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube or vial and heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-isopropoxyaniline.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selection of palladium catalysts and reaction conditions for the cross-coupling of 1-Bromo-2-isopropoxybenzene. This sterically hindered aryl bromide is a valuable building block in the synthesis of complex organic molecules, pharmaceuticals, and materials. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The general catalytic cycle for these transformations involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation (for Suzuki, and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. For the sterically encumbered this compound, the selection of an appropriate bulky and electron-rich ligand is critical to facilitate the oxidative addition and reductive elimination steps.
Catalyst and Ligand Selection for this compound
The isopropoxy group at the ortho position of this compound presents a significant steric challenge. Therefore, successful cross-coupling requires catalyst systems known to be effective for hindered aryl halides. Key considerations for catalyst selection include:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) are often essential for high yields. These ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle.
Data Presentation: Palladium Catalyst Performance in Cross-Coupling of this compound
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75 |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 20 | 89 |
| 3 | [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 80 | 24 | 91 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | 65 | 12 | 85 |
| 2 | Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | 80 | 16 | 88 |
| 3 | Pd/C | CuI | PPh₃ | Piperidine | Toluene | 100 | 24 | 78 |
Table 4: Heck Reaction of this compound with Styrene
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 120 | 24 | 82 |
| 2 | PdCl₂ | PPh₃ | K₂CO₃ | DMAc | 130 | 36 | 75 |
| 3 | Pd/C | - | NaOAc | NMP | 140 | 48 | 68 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity.
Suzuki-Miyaura Coupling Protocol (Table 1, Entry 1)
This protocol describes the synthesis of 2-isopropoxybiphenyl.
Materials:
-
This compound (1.0 mmol, 215 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-isopropoxybiphenyl.
Buchwald-Hartwig Amination Protocol (Table 2, Entry 1)
This protocol describes the synthesis of 4-(2-isopropoxyphenyl)morpholine.
Materials:
-
This compound (1.0 mmol, 215 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
BINAP (0.03 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene, this compound, and morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Sonogashira Coupling Protocol (Table 3, Entry 1)
This protocol describes the synthesis of 1-isopropoxy-2-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 mmol, 215 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.01 mmol, 7.0 mg)
-
Copper(I) iodide (CuI, 0.02 mmol, 3.8 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 279 µL)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes).
Heck Reaction Protocol (Table 4, Entry 1)
This protocol describes the synthesis of (E)-1-isopropoxy-2-styrylbenzene.
Materials:
-
This compound (1.0 mmol, 215 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tris(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 209 µL)
-
DMF (5 mL)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes).
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for Phosphine Ligands in the Suzuki-Miyaura Coupling of Sterically Hindered 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selection and application of phosphine ligands for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the sterically hindered substrate, 1-Bromo-2-isopropoxybenzene. The synthesis of biaryl compounds from such challenging substrates is crucial in the development of pharmaceuticals and other advanced materials. This document offers a comparative analysis of ligand performance, detailed experimental protocols, and visual guides to the underlying chemical principles and experimental workflows.
Introduction to Phosphine Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. However, substrates with significant steric hindrance, such as this compound, present a challenge to this reaction. The bulky isopropoxy group ortho to the bromine atom impedes the oxidative addition of the palladium catalyst to the aryl bromide, a critical step in the catalytic cycle. To overcome this, the use of bulky and electron-rich phosphine ligands is essential. These ligands stabilize the palladium center and promote the formation of the active catalytic species, facilitating the coupling of sterically demanding substrates.
Comparative Performance of Phosphine Ligands
While specific comparative data for this compound is not extensively available in the literature, data from the closely related and sterically hindered substrate, 2-bromoanisole (1-bromo-2-methoxybenzene), provides valuable insights into ligand efficacy. The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 2-bromoanisole with phenylboronic acid. This data serves as a strong indicator for ligand selection for the target substrate.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 2 | 98 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 2 | 97 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | <10 |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 75 |
Data is compiled from various sources and represents typical results for the Suzuki coupling of 2-bromoanisole with phenylboronic acid. Yields are approximate and may vary based on specific reaction conditions.
Ligand Selection and Rationale
The data clearly indicates that bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , and RuPhos are highly effective for the Suzuki coupling of sterically hindered 2-alkoxybromobenzenes.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is often a top choice for sterically hindered substrates due to its combination of steric bulk and electron-donating methoxy groups, which promote the oxidative addition and reductive elimination steps.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) provides even greater steric bulk, which can be beneficial for particularly challenging couplings.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is another excellent ligand with a similar profile to SPhos and XPhos.
In contrast, traditional phosphine ligands like triphenylphosphine (PPh₃) and even the relatively bulky tricyclohexylphosphine (PCy₃) show significantly lower efficacy, highlighting the necessity of the specialized biarylphosphine scaffold for this type of transformation.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on best practices for sterically hindered substrates.
General Protocol for Ligand Screening
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (SPhos, XPhos, or RuPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or GC-MS for completion, typically 2-18 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-isopropoxybiphenyl.
Protocol for a Gram-Scale Synthesis using SPhos
Materials:
-
This compound (5.0 g, 23.2 mmol, 1.0 equiv)
-
Phenylboronic acid (3.4 g, 27.8 mmol, 1.2 equiv)
-
Palladium(II) acetate (104 mg, 0.46 mmol, 2 mol%)
-
SPhos (190 mg, 0.46 mmol, 2 mol%)
-
Potassium phosphate (9.8 g, 46.4 mmol, 2.0 equiv)
-
Anhydrous toluene (100 mL)
Procedure:
-
Follow the general protocol, scaling the reagents accordingly in a suitable round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
The reaction is typically complete within 2-4 hours. Monitor progress by TLC or GC-MS.
-
After workup, the product can be purified by column chromatography or recrystallization.
Visualizing the Process: Diagrams
To aid in the understanding of the reaction mechanism and experimental design, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for ligand selection and reaction optimization.
Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]
These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of 1-Bromo-2-isopropoxybenzene with various terminal alkynes. This compound is an electron-rich aryl bromide, and the reaction conditions can be tailored to optimize yields and minimize side reactions, such as the homo-coupling of the terminal alkyne (Glaser-Hay coupling). For such electron-rich substrates, copper-free conditions are often preferred.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and, in the classic version, copper. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the desired arylalkyne and regenerates the palladium(0) catalyst.[4] In copper-free variants, the formation of the palladium acetylide occurs directly, often facilitated by a strong base.
Recommended Reaction Conditions
The following table summarizes recommended reaction conditions for the Sonogashira coupling of this compound with a selection of terminal alkynes. These conditions are based on established procedures for structurally similar ortho-alkoxy substituted aryl bromides and provide a robust starting point for optimization.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | CuI (5) | Et₃N | Toluene | 80 | 12 | Est. >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | XPhos (4) | None | Cs₂CO₃ | Dioxane | 100 | 16 | Est. 85-95 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | CuI (5) | DIPA | THF | 65 | 24 | Est. 80-90 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | CuI (10) | Piperidine | DMF | 90 | 8 | Est. >90 |
Yields are estimated based on typical results for analogous substrates and may vary. DIPA: Diisopropylamine, DMF: Dimethylformamide, THF: Tetrahydrofuran.
Experimental Protocols
General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is suitable for the coupling of this compound with robust terminal alkynes like phenylacetylene and 1-hexyne.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., Toluene, 5 mL) and an amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Copper-Free Sonogashira Coupling
This protocol is recommended for sensitive terminal alkynes or when homo-coupling is a significant side reaction.
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add a strong base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and an anhydrous solvent (e.g., Dioxane, 5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.).
Reaction Execution:
-
Seal the tube and heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 16 hours).
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Applications in Drug Development
The Sonogashira coupling is a cornerstone in medicinal chemistry for the synthesis of complex molecular architectures. The resulting arylalkynes from the coupling of this compound are valuable intermediates. The alkyne functionality can be further elaborated, for instance, through click chemistry, reductions, or hydration, to introduce diverse functional groups.
The 2-alkoxyphenyl motif is present in a number of biologically active compounds. For example, derivatives of this scaffold have been investigated for their potential as:
-
Anti-inflammatory agents: By inhibiting enzymes such as cyclooxygenase (COX).[5][6]
-
Anticancer agents: The rigid framework provided by the arylalkyne can be used to design molecules that interact with specific biological targets.
-
CNS agents: The lipophilic nature of the isopropoxy group can facilitate blood-brain barrier penetration.
The ability to readily synthesize a library of 2-isopropoxyphenylacetylene derivatives using the Sonogashira coupling allows for extensive structure-activity relationship (SAR) studies, a critical component of the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: 1-Bromo-2-isopropoxybenzene in the Synthesis of Selective Androgen Receptor Modulator (SARM) Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-isopropoxybenzene is a versatile aromatic building block crucial for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive bromine atom and an isopropoxy group, allows for strategic and selective modifications of the benzene ring. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures. The ortho-isopropoxy group can influence the electronic properties and conformation of the molecule, which is often critical for biological activity and pharmacokinetic properties of the final drug substance.
These application notes provide a detailed protocol for the use of this compound in the synthesis of a key intermediate for a class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs). SARMs are a class of androgen receptor ligands that exhibit tissue-selective activation of androgenic signaling, holding promise for the treatment of muscle wasting, osteoporosis, and other conditions with fewer side effects than traditional anabolic steroids.[1][2]
Core Application: Synthesis of a Biaryl SARM Intermediate
The primary application highlighted is the synthesis of 2-isopropoxy-4'-nitrobiphenyl, a key intermediate that can be further elaborated to generate potent and selective SARMs. The synthesis proceeds via a two-step sequence:
-
Formation of (2-isopropoxyphenyl)boronic acid: this compound is converted to its corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
-
Suzuki-Miyaura Cross-Coupling: The resulting (2-isopropoxyphenyl)boronic acid is coupled with a suitable aryl halide, such as 1-bromo-4-nitrobenzene, to yield the target biphenyl intermediate.
This biphenyl scaffold is a common motif in a variety of biologically active compounds.[3]
Data Presentation
Table 1: Reactants and Products for the Synthesis of (2-isopropoxyphenyl)boronic acid
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₉H₁₁BrO | 215.09 | Starting Material | |
| n-Butyllithium | C₄H₉Li | 64.06 | Reagent | |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Reagent | |
| (2-isopropoxyphenyl)boronic acid | C₉H₁₃BO₃ | 180.01 | Product |
Table 2: Typical Reaction Parameters for the Synthesis of (2-isopropoxyphenyl)boronic acid
| Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Table 3: Reactants and Products for the Suzuki-Miyaura Cross-Coupling Reaction
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| (2-isopropoxyphenyl)boronic acid | C₉H₁₃BO₃ | 180.01 | Reactant | |
| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | Reactant | |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst | |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base | |
| 2-isopropoxy-4'-nitrobiphenyl | C₁₅H₁₅NO₃ | 257.28 | Product |
Table 4: Typical Reaction Parameters for the Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | Value |
| Solvent System | Toluene/Ethanol/Water |
| Reaction Temperature | 80-100 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of (2-isopropoxyphenyl)boronic acid
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford pure (2-isopropoxyphenyl)boronic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling to Synthesize 2-isopropoxy-4'-nitrobiphenyl
Materials:
-
(2-isopropoxyphenyl)boronic acid
-
1-Bromo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a round-bottom flask, add (2-isopropoxyphenyl)boronic acid (1.2 eq), 1-bromo-4-nitrobenzene (1.0 eq), and sodium carbonate (2.0 eq).
-
Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-isopropoxy-4'-nitrobiphenyl.
Mandatory Visualizations
Logical Workflow for the Synthesis of the SARM Intermediate
Caption: Synthetic workflow for the preparation of a key SARM intermediate.
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the Androgen Receptor signaling pathway.
References
Application Note: Protocol for Lithium-Halogen Exchange of 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient lithium-halogen exchange of 1-bromo-2-isopropoxybenzene to generate the corresponding aryllithium intermediate, 2-isopropoxyphenyllithium. This organolithium reagent is a versatile synthetic intermediate for the introduction of various functional groups at the 2-position of the isopropoxybenzene core, a common scaffold in medicinal chemistry and materials science. The protocol outlines the reaction setup, execution, and subsequent trapping of the aryllithium species with a representative electrophile. Safety considerations for handling pyrophoric organolithium reagents are also emphasized.
Introduction
Lithium-halogen exchange is a powerful and widely used transformation in organic synthesis for the preparation of organolithium reagents from organic halides.[1][2] This reaction is particularly effective for aryl bromides, proceeding rapidly at low temperatures to generate aryllithium species that can be subsequently reacted with a wide range of electrophiles.[3] The isopropoxy group at the ortho position in this compound can act as a directing group, potentially stabilizing the resulting organolithium intermediate.[4][5] This protocol details the generation of 2-isopropoxyphenyllithium using n-butyllithium (n-BuLi) and its subsequent trapping, providing a reliable method for the synthesis of 2-substituted isopropoxybenzene derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for the lithium-halogen exchange and electrophilic trapping.
Detailed Experimental Protocol
This protocol describes the lithium-halogen exchange of this compound and subsequent trapping with N,N-dimethylformamide (DMF) to yield 2-isopropoxybenzaldehyde.
Materials and Reagents:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Septa
-
Dry ice/acetone bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Safety Precautions:
-
n-Butyllithium is extremely pyrophoric and reacts violently with water and air. [6] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have an appropriate fire extinguisher (Class D for metal fires) readily available.
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Setup: To the flask, add this compound (1.0 eq) and anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.[6]
-
Lithium-Halogen Exchange: Slowly add a solution of n-BuLi in hexanes (1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Time: Stir the mixture at -78 °C for 1-2 hours. During this time, the lithium-halogen exchange occurs to form a solution of 2-isopropoxyphenyllithium.
-
Electrophilic Quench: Slowly add anhydrous DMF (1.2 eq) to the reaction mixture at -78 °C. The reaction is often exothermic, so maintain careful temperature control.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-isopropoxybenzaldehyde.
Reaction Scheme
Caption: General scheme for the lithium-halogen exchange and subsequent electrophilic quench.
Quantitative Data
The generated 2-isopropoxyphenyllithium can be trapped with a variety of electrophiles. The following table summarizes common electrophiles and typical yields observed for such transformations on analogous aryl bromide systems.
| Electrophile (E+) | Product Functional Group | Typical Yield Range (%) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 70-95[7] |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | 75-90[1] |
| Triisopropyl borate (B(OiPr)₃) | Boronic Acid (-B(OH)₂) | 80-95[8] |
| Iodine (I₂) | Iodide (-I) | 70-90[6] |
| Alkyl Halide (R-X) | Alkyl (-R) | 60-85 |
| Ketone/Aldehyde (R₂C=O) | Alcohol (-C(OH)R₂) | 70-90[1] |
Yields are representative and may vary based on the specific substrate, electrophile, and reaction conditions.
Conclusion
The protocol described provides a robust and efficient method for the synthesis of 2-substituted isopropoxybenzene derivatives via a lithium-halogen exchange reaction. The use of n-butyllithium at low temperatures allows for the clean generation of the aryllithium intermediate, which can be trapped with a variety of electrophiles in good to excellent yields. Strict adherence to anhydrous and inert techniques is paramount for the success and safety of this procedure. This method offers a versatile entry point for the synthesis of complex molecules for applications in pharmaceutical and materials development.
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
Application Notes and Protocols: Heck Reaction Conditions for 1-Bromo-2-isopropoxybenzene and Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 1-bromo-2-isopropoxybenzene with various alkenes. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene, offering a versatile method for the synthesis of substituted alkenes, which are valuable intermediates in pharmaceutical and materials science.[1][2] The protocols provided herein are based on established methodologies for similar aryl bromides and serve as a comprehensive guide for reaction setup, execution, and optimization.[3][4]
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the vinylation of aryl halides in the presence of a palladium catalyst and a base.[1] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, β-hydride elimination to release the product, and subsequent reductive elimination to regenerate the active catalyst.[4][5] For aryl bromides like this compound, the choice of catalyst system, particularly the ligand, is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of aryl bromides.[3]
Data Presentation: Typical Heck Reaction Parameters
The following tables summarize typical conditions for the Heck reaction of aryl bromides, which are applicable as a starting point for the coupling of this compound.
Table 1: Typical Catalyst Systems for Heck Reaction of Aryl Bromides
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | A standard, versatile catalyst system. |
| Pd(OAc)₂ | P(o-tolyl)₃ | 1-5 | A more electron-rich and bulky ligand, often improving yields for aryl bromides.[3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 0.5-2.5 | A highly active catalyst system, particularly for less reactive bromides. |
| PdCl₂(PPh₃)₂ | - | 1-3 | A stable Pd(II) precatalyst that is reduced in situ. |
Table 2: Common Bases, Solvents, and Reaction Conditions
| Parameter | Examples | Typical Amount/Condition | Notes |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | 1.2 - 2.0 equivalents | The base is required to neutralize the hydrogen halide formed during the reaction.[3] |
| Solvent | DMF, NMP, Dioxane, Toluene | - | Polar aprotic solvents are generally preferred.[3] |
| Temperature | 80 - 140 °C | - | Higher temperatures are often necessary for aryl bromides.[3] |
| Alkene | Styrene, n-Butyl Acrylate, Ethyl Acrylate | 1.1 - 1.5 equivalents | Electron-deficient alkenes are generally more reactive. |
| Reaction Time | 4 - 24 hours | - | Reaction progress should be monitored by TLC or GC-MS.[3] |
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: A typical experimental workflow for the Heck reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the Heck reaction of this compound with representative electron-deficient and electron-neutral alkenes.
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
This protocol outlines a procedure for the coupling of this compound with n-butyl acrylate, an electron-deficient alkene.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids. Subsequently, add triethylamine (1.5 equiv.) followed by n-butyl acrylate (1.2 equiv.) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath set to 100-120 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound is consumed (typically within 8-24 hours).[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, (E)-butyl 3-(2-isopropoxyphenyl)acrylate.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol details the coupling of this compound with styrene, an electron-neutral alkene.
Materials:
-
This compound
-
Styrene (inhibitor removed prior to use)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe, followed by styrene (1.2 equiv.).[4]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x) and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (E)-1-isopropoxy-2-styrylbenzene.
Troubleshooting
-
Low or No Conversion: Increase the reaction temperature or time. Consider using a more active catalyst system, such as one with a bulkier, more electron-rich phosphine ligand (e.g., P(t-Bu)₃). Ensure all reagents and solvents are anhydrous.
-
Formation of Byproducts: Homocoupling of the aryl bromide to form a biaryl species can sometimes be observed. Lowering the reaction temperature or catalyst loading may help to minimize this side reaction. Isomerization of the double bond in the product can also occur, particularly with prolonged reaction times or at high temperatures.
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize the Heck reaction for the synthesis of various substituted alkenes derived from this compound, facilitating advancements in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Functionalized Dibenzofurans Using 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofurans are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and functional materials. Their unique electronic and structural properties have made them attractive targets in medicinal chemistry and materials science. Functionalized dibenzofuran derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and a proposed protocol for the synthesis of functionalized dibenzofurans, utilizing 1-Bromo-2-isopropoxybenzene as a key starting material. The methodologies described herein are based on established palladium-catalyzed cross-coupling and cyclization reactions, providing a robust framework for the synthesis of a diverse library of dibenzofuran derivatives.
Synthetic Strategy Overview
The synthesis of functionalized dibenzofurans from this compound can be strategically approached through a two-step sequence:
-
Palladium-Catalyzed Cross-Coupling: The initial step involves a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, to introduce a suitable aryl or alkynyl group at the 1-position of the benzene ring. This step is crucial for building the carbon skeleton of the target dibenzofuran.
-
Intramolecular Cyclization: The second step is an intramolecular cyclization to form the furan ring. This can be achieved through a palladium-catalyzed C-H activation/arylation or an acid-catalyzed cyclization, depending on the nature of the coupled intermediate.
This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the dibenzofuran core, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Sonogashira Coupling and Cyclization
This protocol outlines a two-step synthesis of a functionalized dibenzofuran from this compound and a terminal alkyne.
Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and anhydrous DMF (4:1 v/v) to the flask via syringe.
-
Add the terminal alkyne (1.2 equiv.) and triethylamine (2.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-(alkynyl)-2-isopropoxybenzene intermediate.
Step 2: Intramolecular Cyclization to the Dibenzofuran Core
Materials:
-
1-(Alkynyl)-2-isopropoxybenzene intermediate from Step 1
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add the 1-(alkynyl)-2-isopropoxybenzene intermediate (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tricyclohexylphosphine tetrafluoroborate (0.10 equiv.).
-
Add potassium carbonate (2.0 equiv.) and pivalic acid (0.3 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 110-120 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the functionalized dibenzofuran.
Data Presentation
Table 1: Representative Yields for Key Transformations in Dibenzofuran Synthesis *
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sonogashira Coupling | 2-Bromophenol, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 90 | 12 | 85-95 |
| Intramolecular Cyclization | 2-Phenoxy-1-ethynylbenzene | Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃ | Toluene | 110 | 24 | 70-85 |
| One-Pot Synthesis | 2-Bromophenol, Phenylacetylene | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene | 100 | 16 | 65-75 |
*Note: The data presented in this table is based on analogous reactions reported in the literature for similar substrates and is intended to provide a general expectation of reaction efficiency. Actual yields for the synthesis starting from this compound may vary and require optimization.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Proposed synthetic pathway for functionalized dibenzofurans.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for dibenzofuran synthesis.
Conclusion
The protocols and strategies outlined in this document provide a comprehensive guide for the synthesis of functionalized dibenzofurans using this compound as a versatile starting material. By employing palladium-catalyzed cross-coupling and cyclization reactions, researchers can access a wide array of dibenzofuran derivatives for evaluation in drug discovery programs and for the development of novel organic materials. The provided workflows and representative data serve as a valuable resource for the practical implementation of these synthetic methods. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the desired outcomes.
Troubleshooting & Optimization
troubleshooting failed Grignard reaction with 1-Bromo-2-isopropoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering difficulties with the Grignard reaction of 1-Bromo-2-isopropoxybenzene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes?
A1: Reaction initiation failure is a frequent issue. The primary reasons are often related to the purity of reagents and the reaction setup. Key factors to investigate include:
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Trace amounts of water in glassware, solvents, or on the surface of the magnesium will prevent the reaction from starting.[1] Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Purity of Solvent: The solvent, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous. Using freshly distilled solvent from a suitable drying agent is recommended.
-
Magnesium Activation: The surface of magnesium turnings can have a passivating layer of magnesium oxide, which inhibits the reaction.[1] Activating the magnesium is crucial for exposing a fresh metallic surface.
-
Purity of this compound: The starting material should be pure and free from any acidic impurities or moisture.
Q2: How can I activate the magnesium turnings effectively?
A2: Several methods can be employed to activate the magnesium:
-
Iodine: Adding a small crystal of iodine is a common and effective method. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the characteristic purple or brown color of iodine is an indicator of reaction initiation.[2]
-
Mechanical Agitation: Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) can break the oxide layer.
-
Chemical Activation: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and magnesium bromide, cleaning the surface of the magnesium.
-
Sonication: Using an ultrasonic bath can help to initiate the reaction by physically disrupting the magnesium oxide layer.[2]
Q3: What are the potential side reactions in a Grignard reaction with this compound?
A3: Several side reactions can occur, reducing the yield of the desired Grignard reagent:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a biphenyl derivative (e.g., 2,2'-diisopropoxybiphenyl). This is more likely at higher concentrations and temperatures.
-
Reaction with Water or Protic Solvents: If any moisture is present, the Grignard reagent will be quenched, forming 2-isopropoxybenzene.
-
Reaction with Oxygen: Exposure to air can lead to the formation of alkoxides after workup, reducing the yield of the desired product. It's essential to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Q4: The reaction starts but then stops or proceeds very slowly. What could be the issue?
A4: This could be due to several factors:
-
Insufficient Magnesium Activation: The initial activation may not have been sufficient to sustain the reaction.
-
Low Purity of Reagents: Impurities in the solvent or starting material can gradually poison the magnesium surface.
-
Poor Mass Transfer: Inadequate stirring can lead to localized depletion of the aryl bromide near the magnesium surface.
-
Steric Hindrance: The ortho-isopropoxy group can sterically hinder the approach of the aryl bromide to the magnesium surface, slowing down the reaction rate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction does not start (no heat evolution, no color change of iodine) | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure this compound. | 1. Rigorously dry all glassware and use anhydrous solvent. 2. Activate magnesium with a crystal of iodine, gentle heating, or sonication.[2] 3. Purify the starting material by distillation. |
| Reaction starts but is sluggish or incomplete | 1. Poor quality magnesium. 2. Steric hindrance from the ortho-isopropoxy group. 3. Low reaction temperature. | 1. Use fresh, high-quality magnesium turnings. 2. Consider using a more reactive form of magnesium (e.g., Rieke magnesium). 3. Gentle warming might be necessary, but be cautious of side reactions. |
| Formation of significant amounts of side products (e.g., biphenyl derivatives) | 1. High local concentration of aryl bromide. 2. High reaction temperature. | 1. Add the solution of this compound slowly and with vigorous stirring. 2. Maintain a controlled, lower temperature during the addition. For some ortho-substituted aryl bromides, low temperatures (e.g., -20°C to 0°C) are recommended after initiation.[2] |
| Low yield of the desired product after reaction with an electrophile | 1. Incomplete formation of the Grignard reagent. 2. Degradation of the Grignard reagent over time. 3. Presence of interfering functional groups on the electrophile. | 1. Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the electrophile. 2. Use the Grignard reagent immediately after its preparation for best results.[2] 3. Ensure the electrophile does not contain acidic protons (e.g., alcohols, carboxylic acids) that would quench the Grignard reagent. |
Quantitative Data
While specific quantitative data for the Grignard reaction of this compound is not extensively reported, the following table provides typical yields for analogous aryl bromides under different conditions to offer a reasonable expectation of outcomes.
| Parameter | Standard Conditions (Refluxing THF) | Low-Temperature Conditions |
| Temperature | ~66°C | -20°C to 0°C after initiation |
| Aryl Bromide Addition | Dropwise to maintain reflux | Slow, controlled addition |
| Typical Yield of Grignard Reagent | 70-85% | 80-95% |
| Common Side Products | Higher percentage of biphenyls | Minimized side product formation |
Experimental Protocol: Formation of 2-Isopropoxyphenylmagnesium Bromide
This protocol is adapted from procedures for structurally similar ortho-alkoxy aryl bromides and is designed to minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1 small crystal)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow to cool.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and the solution becomes cloudy, with gentle bubbling. Gentle warming or sonication may be applied if the reaction does not start.[2]
-
Grignard Reagent Formation: Once the reaction has initiated, cool the flask to a controlled temperature (e.g., 0°C). Slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux or the desired internal temperature.
-
Completion and Use: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The concentration of the resulting Grignard reagent can be determined by titration. It is recommended to use the reagent immediately for subsequent reactions.[2]
Visualizations
Caption: Troubleshooting workflow for a failed Grignard reaction.
References
Technical Support Center: Buchwald-Hartwig Amination of 1-Bromo-2-isopropoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 1-Bromo-2-isopropoxybenzene. The presence of the sterically bulky and electron-donating ortho-isopropoxy group can present unique challenges, leading to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Buchwald-Hartwig amination of this compound?
A1: The primary side reactions encountered with this substrate are hydrodehalogenation of the starting material and the formation of undesired diaryl or dialkyl amines. Due to the steric hindrance from the ortho-isopropoxy group, reductive elimination to form the desired C-N bond can be slowed, allowing competing pathways to become more prominent.[1]
Q2: How does the ortho-isopropoxy group influence the reaction?
A2: The ortho-isopropoxy group exerts two main effects:
-
Steric Hindrance: The bulky isopropoxy group can sterically hinder the approach of the amine to the palladium center and slow down the rate of reductive elimination, which is the final step in the formation of the desired product. This can lead to an increase in side reactions like hydrodehalogenation.[1]
-
Electronic Effect: As an electron-donating group, the isopropoxy substituent increases the electron density on the aromatic ring, which can make the initial oxidative addition of the aryl bromide to the Pd(0) catalyst slower compared to electron-deficient aryl halides.
Q3: Can ether cleavage of the isopropoxy group occur under Buchwald-Hartwig conditions?
A3: While strong acids can cleave ethers, standard Buchwald-Hartwig conditions, which are basic, do not typically promote the cleavage of a robust alkyl aryl ether like the isopropoxy group. This is not considered a common side reaction pathway.
Q4: Which type of amine (primary or secondary) is more challenging to couple with this compound?
A4: Both primary and secondary amines can be challenging due to the sterically hindered nature of the aryl bromide. However, primary amines can sometimes be more prone to competitive hydrodehalogenation of the arene.[1] The choice of ligand and reaction conditions is crucial for achieving good yields with either type of amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Buchwald-Hartwig amination of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low conversion of this compound | 1. Inefficient oxidative addition. 2. Catalyst deactivation. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BrettPhos to promote oxidative addition.[2] 2. Catalyst Loading: Increase the palladium catalyst loading to 2-5 mol%. 3. Temperature: Increase the reaction temperature, but monitor for an increase in side products. |
| High percentage of hydrodehalogenation (formation of isopropoxybenzene) | 1. Slow reductive elimination compared to β-hydride elimination.[1] 2. Presence of water or other protic impurities. | 1. Ligand Choice: Employ ligands that accelerate reductive elimination. Bidentate ligands like BINAP or DPPF can sometimes suppress β-hydride elimination.[1][3] 2. Base Selection: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides (e.g., NaOtBu). 3. Rigorous Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere. |
| Formation of undesired symmetrical biaryl (homocoupling) product | 1. Inefficient trapping of the oxidative addition complex by the amine. | 1. Increase Amine Equivalents: Use a slight excess of the amine (1.2-1.5 equivalents). 2. Slower Addition of Aryl Bromide: In some cases, slow addition of the aryl bromide to the reaction mixture can minimize homocoupling. |
| Inconsistent Results | 1. Impure reagents or solvents. 2. Inactive catalyst. | 1. Reagent Purity: Use freshly purified reagents and anhydrous, degassed solvents. 2. Catalyst Quality: Use a high-quality palladium source and store ligands under an inert atmosphere to prevent oxidation. Consider using a pre-catalyst. |
Illustrative Data on Ligand and Base Effects on Product Distribution
The following table provides an example of how the choice of ligand and base can influence the product distribution in the amination of a sterically hindered aryl bromide like this compound. Data is illustrative and based on general trends for similar substrates.
| Ligand | Base | Desired Product Yield (%) | Hydrodehalogenation (%) | Other Side Products (%) |
| P(o-tolyl)₃ | NaOtBu | 45 | 40 | 15 |
| RuPhos | NaOtBu | 85 | 10 | 5 |
| XPhos | K₃PO₄ | 90 | 5 | 5 |
| BINAP | Cs₂CO₃ | 75 | 20 | 5 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄ or NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Protocol:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-3 mol%), the ligand (if not using a pre-catalyst, 1.2-1.5 equivalents relative to Pd), and the base (1.5-2.0 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
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Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle and Common Side Reaction
Caption: Catalytic cycle and hydrodehalogenation side reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Crude Products from 1-Bromo-2-isopropoxybenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from coupling reactions involving 1-bromo-2-isopropoxybenzene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude products from coupling reactions of this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield After Purification | Incomplete Reaction: The coupling reaction may not have gone to completion, leaving a significant amount of starting material. | - Monitor the reaction progress closely using TLC or GC-MS before workup. - Consider optimizing reaction conditions such as temperature, reaction time, or catalyst loading. |
| Product Loss During Workup: The desired product may be partially soluble in the aqueous phase during extraction or may have been lost during filtration. | - Perform back-extraction of the aqueous layers with a suitable organic solvent. - Ensure the use of appropriate filter media and wash the filter cake with a small amount of cold solvent. | |
| Decomposition on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. | - Use neutralized silica gel by pre-treating it with a base like triethylamine in the mobile phase. - Consider using an alternative stationary phase such as neutral or basic alumina. | |
| Difficulty Separating Product from Starting Material (this compound) | Similar Polarity: The product and the starting aryl bromide may have very similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography by testing various mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate, cyclohexane/dichloromethane) using TLC. Aim for a significant difference in Rf values. - If co-elution is persistent, consider recrystallization if the product is a solid. |
| Presence of Homocoupled Side Products | Reaction Conditions Favoring Homocoupling: The presence of oxygen or suboptimal catalyst-to-ligand ratios can promote the formation of symmetrical biaryls from the boronic acid (in Suzuki reactions) or the aryl bromide.[1] | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] - Optimize the catalyst and ligand system. - During purification, these non-polar byproducts can often be separated from the more polar desired product by careful column chromatography. |
| Product Contaminated with Debrominated Starting Material (Isopropoxybenzene) | Hydrodehalogenation Side Reaction: This occurs when the bromine atom is replaced by a hydrogen atom, a common side reaction in palladium-catalyzed couplings.[2] | - Use anhydrous solvents and reagents to minimize sources of hydrogen. - This byproduct is typically much less polar than the desired product and can usually be separated by column chromatography. |
| Oily Product That Fails to Crystallize | Presence of Impurities: Residual solvent or minor impurities can inhibit crystallization. | - Ensure the product is pure by other methods (e.g., column chromatography) before attempting recrystallization. - Try dissolving the oil in a minimal amount of a "good" solvent and then adding a "poor" solvent dropwise until turbidity is observed, then cool slowly.[3] |
| Incorrect Solvent System: The chosen solvent may be too good a solvent for the product, even at low temperatures. | - Experiment with different solvent systems. For biaryl ethers, a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or water) can be effective.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product from a Suzuki-Miyaura coupling with this compound?
A1: Common impurities include unreacted this compound, homocoupled product from the boronic acid, and the debrominated side product, isopropoxybenzene.[1][2] The relative amounts of these will depend on the specific reaction conditions.
Q2: How do I choose the best solvent system for column chromatography to purify my 2-isopropoxy-substituted biaryl product?
A2: The ideal method is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[4] Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent such as ethyl acetate or dichloromethane.[5] Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 for good separation on the column.[4]
Q3: My product seems to be degrading on the silica gel column. What can I do?
A3: If you suspect your product is acid-sensitive, you can neutralize the silica gel. This can be done by preparing a slurry of the silica gel in your chosen eluent containing a small amount of a volatile base, such as 1-3% triethylamine.[6] Alternatively, using a different stationary phase like neutral alumina might be a better option.[6]
Q4: I've purified my product by column chromatography, but it's still an oil. How can I induce crystallization?
A4: If your product is expected to be a solid, the oily nature is likely due to residual impurities or solvent. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can try dissolving it in a minimal amount of a good solvent and adding a poor solvent dropwise until the solution becomes cloudy, then allow it to cool slowly.[3] Scratching the inside of the flask with a glass rod at the liquid-air interface can also provide nucleation sites and induce crystallization.
Q5: What is a good starting point for recrystallizing a solid product derived from this compound?
A5: The choice of solvent is highly dependent on the specific product's structure. However, for many biaryl compounds, common recrystallization solvents include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or acetone/water.[2][3] The goal is to find a solvent or solvent mixture where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Experimental Protocols
General Protocol for Purification by Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis of your specific crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Elute the column with the initial solvent until the silica bed is fully settled and equilibrated.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel to create a dry-load.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate test tubes or flasks.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
General Protocol for Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or a two-solvent system in which the desired compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
Visualizations
Caption: A typical experimental workflow for the purification of products from coupling reactions.
Caption: A decision tree for troubleshooting the purification of coupling reaction products.
References
preventing dehalogenation of 1-Bromo-2-isopropoxybenzene in palladium catalysis
Topic: Preventing Dehalogenation of 1-Bromo-2-isopropoxybenzene
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired hydrodehalogenation of this compound and similar sterically hindered, electron-rich aryl bromides during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem with this compound?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an isopropoxybenzene byproduct, reducing the yield of your desired coupled product and complicating purification. This compound is particularly susceptible due to its electron-rich nature and steric hindrance, which can slow down the desired catalytic cycle, giving more opportunity for side reactions to occur.[1]
Q2: What are the primary causes of hydrodehalogenation?
A2: The formation of palladium-hydride (Pd-H) species is the primary cause of hydrodehalogenation.[1] These species can arise from several sources in the reaction mixture, including:
-
Solvents: Alcohols and N,N-Dimethylformamide (DMF) can act as hydride donors.[1][2][3]
-
Bases: Amine bases and sometimes strong alkoxide bases can generate Pd-H intermediates.[1][4]
-
Water: Trace amounts of water, often necessary for reactions like Suzuki coupling, can be a proton source leading to dehalogenation.[4][5][6]
-
Slow Reaction Kinetics: If the desired cross-coupling steps (like transmetalation or reductive elimination) are slow, the lifetime of palladium intermediates that can lead to dehalogenation is extended.[4][7]
Q3: How can I detect and quantify the dehalogenated byproduct?
A3: The dehalogenated byproduct, isopropoxybenzene, can be detected and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to separate and identify the desired product from the dehalogenated byproduct by their different retention times and mass spectra.[1]
-
Thin Layer Chromatography (TLC): The byproduct will likely have a different Rf value compared to the starting material and the desired product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can show characteristic peaks for isopropoxybenzene, allowing for quantification relative to an internal standard.
Troubleshooting Guide
If you are observing significant formation of isopropoxybenzene, follow this systematic workflow to diagnose and solve the issue.
| Issue | Potential Cause | Recommended Solution |
| High levels of dehalogenated byproduct | Inappropriate Ligand Choice: The ligand may not be sufficiently bulky or electron-rich to promote the desired reductive elimination over the dehalogenation pathway.[2][4][8] | 1. Screen Ligands: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands.[2][4][7][8][9] These ligands can accelerate the final product-forming step.[2] |
| Suboptimal Base: The base may be too strong, acting as a hydride source, or not effective enough, leading to a slow reaction.[1][4] | 2. Adjust Base: Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[1][4] Avoid strong alkoxide bases if possible, or screen different options if required for the specific coupling.[4] | |
| Problematic Solvent: Solvents like alcohols or DMF can be hydride sources.[1][2][3] | 3. Change Solvent: Use non-polar aprotic solvents like toluene or dioxane.[1][2][3] Ensure solvents are anhydrous if the reaction chemistry allows.[7] | |
| High Reaction Temperature: Elevated temperatures can sometimes increase the rate of dehalogenation more than the desired coupling reaction.[2][7] | 4. Lower Temperature: Attempt the reaction at a lower temperature. Modern, highly active catalyst systems often allow for milder reaction conditions.[7] | |
| Slow Transmetalation (for Suzuki coupling): A slow transfer of the organic group from the boron reagent to palladium allows more time for side reactions.[4][7] | 5. Check Boronic Acid/Ester Quality: Ensure the organoboron reagent is of high purity and activity. Using boronate esters (e.g., MIDA or pinacol esters) can sometimes improve stability and reactivity. | |
| Catalyst Precursor Issues: The active Pd(0) species may not be generated cleanly or efficiently from Pd(II) sources, leading to side reactions. | 6. Use a Pre-catalyst: Employ well-defined palladium pre-catalysts (e.g., XPhos Pd G2/G3/G4) that readily and cleanly form the active Pd(0) catalyst.[8] |
Data Presentation: Ligand and Base Effects
The choice of ligand and base is critical for minimizing dehalogenation. The following tables summarize general trends observed for sterically hindered aryl bromides.
Table 1: Effect of Ligand on Dehalogenation in Suzuki-Miyaura Coupling (Illustrative data based on trends reported in the literature for similar substrates)
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 3 | 100 | 45 | 35 |
| P(t-Bu)₃ | 2 | 80 | 85 | <10 |
| XPhos | 2 | 80 | >95 | <2 |
| SPhos | 2 | 80 | >95 | <3 |
Table 2: Effect of Base on Dehalogenation in Buchwald-Hartwig Amination (Illustrative data based on trends reported in the literature for similar substrates)
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| NaOtBu | Toluene | 100 | 90 | 8 |
| LHMDS | Toluene | 100 | 88 | 10 |
| K₃PO₄ | Dioxane | 110 | 75 | 5 |
| Cs₂CO₃ | Dioxane | 110 | 82 | <5 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol uses a modern pre-catalyst and a bulky biaryl phosphine ligand, which are effective for challenging substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Add the degassed toluene and degassed water via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle and Competing Dehalogenation Pathway
The diagram below illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and the divergent pathway that leads to the undesired hydrodehalogenation byproduct. The key to success is to favor the rate of transmetalation (ktrans) and reductive elimination (kred_elim_product) over the pathway forming the Pd-H species and subsequent reductive elimination to the byproduct (kred_elim_byproduct).
Caption: Palladium catalytic cycle with the competing hydrodehalogenation pathway.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address the issue of dehalogenation. Start with the simplest and most impactful changes first.
Caption: A systematic workflow for troubleshooting hydrodehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Navigating Steric Hindrance in Reactions with 1-Bromo-2-isopropoxybenzene: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
The ortho-isopropoxy group in 1-Bromo-2-isopropoxybenzene presents a significant steric challenge in a variety of chemical transformations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common hurdles and achieve successful outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reaction yields with this compound consistently low?
A1: The bulky isopropoxy group ortho to the bromine atom sterically hinders the approach of the catalyst and the coupling partner to the reaction center. This steric hindrance can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to lower reaction rates and yields. To overcome this, optimization of the catalytic system is crucial. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to promote efficient catalysis with sterically demanding substrates.
Q2: I am having trouble initiating the Grignard reaction with this compound. What can I do?
A2: Difficulty in initiating Grignard reagent formation is a common issue, often due to the passivation of the magnesium surface by a layer of magnesium oxide. For sterically hindered aryl bromides like this compound, this can be exacerbated. Activation of the magnesium is key. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical activation by crushing the magnesium turnings under an inert atmosphere. Ensuring strictly anhydrous conditions is also paramount, as any trace of moisture will quench the Grignard reagent.
Q3: What are the most common side reactions observed when working with this compound?
A3: Besides low conversion, common side reactions include:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, leading to the formation of isopropoxybenzene. This is often promoted by moisture or other protic sources in the reaction mixture.
-
Homocoupling: Two molecules of the coupling partner react with each other, or two molecules of this compound form a biaryl. This can be favored by certain catalyst systems or reaction conditions.
-
Protodeboronation (in Suzuki-Miyaura reactions): The boronic acid or ester is protonated, leading to the loss of the boron functionality. This is often base or acid-catalyzed.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider using palladacycle precatalysts. | These ligands create a more open coordination sphere around the palladium center, facilitating the oxidative addition of the sterically hindered aryl bromide. |
| Inefficient Transmetalation | Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. | A stronger base can facilitate the formation of the more nucleophilic boronate species, promoting the transmetalation step. |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere (Argon or Nitrogen). | Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier. |
Buchwald-Hartwig Amination
Problem: Inefficient C-N bond formation.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric Hindrance | Utilize bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) or NHC ligands (e.g., IPr). | These ligands promote the reductive elimination step, which is often slowed by steric hindrance. |
| Weak Base | Employ a strong, non-nucleophilic base like NaOt-Bu or LHMDS. | A strong base is required to deprotonate the amine and form the active palladium-amido complex.[1] |
| Incompatible Solvent | Screen solvents such as toluene, dioxane, or THF. | The choice of solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. |
| Amine Volatility (for low boiling point amines) | Use a sealed reaction vessel or a condenser to prevent the loss of the amine. | Maintaining the concentration of the amine is crucial for driving the reaction to completion. |
Grignard Reagent Formation
Problem: Failure to initiate or low yield of the Grignard reagent.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Magnesium Passivation | Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanically crush the magnesium turnings. | These methods disrupt the passivating MgO layer on the magnesium surface, exposing fresh, reactive metal.[2] |
| Presence of Moisture | Flame-dry all glassware before use. Use anhydrous solvents. Maintain a positive pressure of an inert gas. | Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source. |
| Wurtz-Coupling Side Reaction | Add the this compound solution slowly to the magnesium suspension. Maintain a moderate reaction temperature. | Slow addition minimizes the concentration of the aryl bromide, reducing the likelihood of it reacting with the newly formed Grignard reagent. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), a phosphine ligand (e.g., SPhos; 4 mol%), and a base (e.g., K₃PO₄; 2.0 mmol).
-
Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃; 1-2 mol%), a bulky phosphine ligand (e.g., XPhos; 2-4 mol%), and a strong base (e.g., NaOt-Bu; 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC/MS).
-
Work-up: Cool the reaction, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Caption: Decision tree for initiating a problematic Grignard reaction.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 1-Bromo-2-isopropoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in cross-coupling reactions involving 1-Bromo-2-isopropoxybenzene. The information is tailored to address common challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause: Your palladium catalyst is likely poisoned by impurities in the starting materials or solvents. Sulfur and nitrogen-containing compounds are common culprits that can irreversibly bind to the palladium catalyst.[1]
Troubleshooting Steps:
-
Analyze Starting Materials:
-
This compound: Check for residual sulfur-containing compounds from the synthesis of the starting material. Common synthetic routes for aryl bromides can sometimes introduce such impurities.
-
Boronic Acid/Ester: Boronic acids are prone to degradation and can contain impurities that inhibit catalysis.
-
-
Purify Solvents: Use freshly distilled or high-purity, inhibitor-free solvents. Traces of contaminants in solvents like THF can significantly decrease reaction conversion.
-
Scavengers: If sulfur poisoning is suspected, consider adding a scavenger to the reaction mixture.
-
Catalyst and Ligand Choice:
-
Ensure the palladium precatalyst is of high quality.
-
The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the active catalyst.[2]
-
Issue 2: Reaction Stalls in Buchwald-Hartwig Amination
Possible Cause: Besides common poisons, the amine coupling partner itself, especially certain nitrogen-containing heterocycles, can act as a catalyst inhibitor by strongly coordinating to the palladium center.[3][4]
Troubleshooting Steps:
-
Evaluate the Amine:
-
If using a heterocyclic amine, its coordination to the palladium may be too strong, preventing the catalytic cycle from proceeding.
-
Consider using a different ligand that can promote the desired C-N bond formation over catalyst inhibition.
-
-
Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, they can be incompatible with certain functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures.[3]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.
Issue 3: Formation of Side Products in Heck Reaction
Possible Cause: Catalyst deactivation can lead to side reactions like dehalogenation (replacement of bromine with hydrogen). This can be promoted by certain bases or impurities.
Troubleshooting Steps:
-
Optimize Base: Consider using a milder base to suppress dehalogenation.
-
Ligand-to-Metal Ratio: Adjust the ligand-to-palladium ratio. An optimal ratio can help stabilize the catalyst and prevent the formation of palladium black (inactive aggregated palladium).
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes lead to increased side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when working with this compound?
A1: The most common catalyst poisons for palladium-catalyzed cross-coupling reactions are sulfur-containing compounds (e.g., thiols, sulfides), nitrogen-containing heterocycles (depending on their coordination strength), and halides.[5][6] Water and oxygen can also lead to catalyst deactivation.
Q2: How can I detect potential catalyst poisons in my starting materials?
A2: Several analytical techniques can be employed to detect catalyst poisons:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can detect trace metal impurities.
-
Combustion Analysis: Can determine the sulfur and nitrogen content in your starting materials.[7]
Q3: My reaction mixture turns black. What does this indicate?
A3: The formation of a black precipitate, often referred to as palladium black, is a sign of catalyst agglomeration. This indicates that the palladium catalyst is no longer soluble and has become inactive. This can be caused by ligand degradation, high temperatures, or the presence of impurities.
Q4: Can I regenerate a poisoned palladium catalyst?
A4: In some cases, catalyst regeneration is possible, but it can be challenging. For sulfur poisoning, oxidative treatments have been explored.[8] However, for many research-scale reactions, it is often more practical to use fresh, high-purity catalyst and prevent poisoning in the first place.
Q5: How does the isopropoxy group in this compound affect the reaction?
A5: The ortho-isopropoxy group introduces steric hindrance, which can influence the rate of oxidative addition and other steps in the catalytic cycle. It is an electron-donating group, which can also affect the electronic properties of the aryl bromide. The choice of a bulky ligand is often beneficial to overcome steric challenges.
Data Presentation
Table 1: Hypothetical Impact of Common Poisons on Suzuki-Miyaura Coupling Yield
The following table presents plausible data on the effect of common catalyst poisons on the yield of a Suzuki-Miyaura reaction between this compound and phenylboronic acid. This data is illustrative and based on general principles of catalyst poisoning.
| Poison Added (mol%) | Poison Identity | Plausible Yield (%) |
| 0 | None (Control) | 95 |
| 1 | Thiophenol | 15 |
| 1 | Pyridine | 60 |
| 5 | Water | 80 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Spiking Experiment to Identify a Suspected Poison
-
Baseline Reaction: Run a control Suzuki-Miyaura reaction as described in Protocol 1 using high-purity starting materials and solvents. Record the reaction profile and final yield.
-
Spiked Reactions: Set up parallel reactions under the same conditions as the baseline. To each reaction, add a small, known amount of a suspected poison (e.g., 1 mol% of a sulfur-containing compound).
-
Comparison: Compare the reaction profiles and final yields of the spiked reactions to the baseline. A significant decrease in reaction rate or yield indicates that the added substance is a catalyst poison.
Visualizations
Caption: Troubleshooting workflow for a failing cross-coupling reaction.
Caption: Mechanism of catalyst deactivation by a poison.
References
- 1. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst Poisoning Testing [intertek.com]
- 8. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reaction Workup for 1-Bromo-2-isopropoxybenzene
This guide provides troubleshooting advice and frequently asked questions for the reaction workup of (2-isopropoxyphenyl)magnesium bromide, the Grignard reagent formed from 1-Bromo-2-isopropoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Grignard reaction involving this compound?
A standard workup involves quenching the reaction to protonate the alkoxide product and neutralize any unreacted Grignard reagent, followed by extraction and purification. The typical procedure is as follows:
-
Cool the reaction vessel to 0°C in an ice bath.[1]
-
Slowly and cautiously add a quenching agent, such as water or a saturated aqueous solution of ammonium chloride, to the reaction mixture with vigorous stirring.[1][2] This step is highly exothermic.
-
After the initial vigorous reaction subsides, add a dilute acid (e.g., 10% H₂SO₄ or 1M HCl) to dissolve the precipitated magnesium salts (Mg(OH)Br), resulting in a clearer, biphasic mixture.[1][3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer one or more times with an appropriate organic solvent (e.g., diethyl ether, THF) to recover any dissolved product.[1][4]
-
Combine the organic layers, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[5][6]
Q2: My reaction mixture became a thick, un-stirrable solid or slurry after I added the quenching agent. What happened and what should I do?
This is a common occurrence caused by the precipitation of magnesium salts (e.g., Mg(OH)Br). To resolve this, continue the workup procedure by slowly adding a dilute aqueous acid solution, such as 10% H₂SO₄ or dilute HCl.[1][5] With continued stirring, the acid will react with the basic magnesium salts to form water-soluble magnesium sulfate or chloride, resulting in two clear, separable liquid layers.[7]
Q3: I have a very low yield of my desired product. What are the most common causes?
Low yields in Grignard reactions can stem from several issues during the formation or reaction phase, which become apparent at the workup stage. Key causes include:
-
Reaction with Protic Contaminants: Grignard reagents are extremely strong bases and will be destroyed by any source of acidic protons, such as water or alcohols.[5][8] Inadequate drying of glassware or solvents is a primary cause of failure.[5]
-
Wurtz-Coupling Side Reaction: A significant side reaction involves the Grignard reagent (R-MgX) reacting with the starting aryl halide (R-X) to form a symmetrical biphenyl (R-R).[6][9] For this reaction, the side product would be 2,2'-diisopropoxybiphenyl. This is favored by higher temperatures and high concentrations of the aryl bromide.[6]
-
Incomplete Grignard Formation: If the magnesium metal was not sufficiently activated or if the reaction did not initiate properly, the conversion of this compound to the Grignard reagent will be low.[10]
-
Enolization of Electrophile: If reacting with a sterically hindered ketone, the Grignard reagent may act as a base, removing an alpha-proton to form an enolate.[5][11] Upon workup, this simply regenerates the starting ketone, thus reducing the yield of the desired alcohol.[9][11]
Q4: After purification, my product is contaminated with a significant amount of a nonpolar impurity. What is it and how can I remove it?
The most common nonpolar impurity is the biphenyl product formed from Wurtz-like coupling (in this case, 2,2'-diisopropoxybiphenyl).[6] Since this side product is typically much less polar than the desired alcohol product, it can often be removed during purification. A common technique is trituration, where the crude solid product is washed with a cold, nonpolar solvent like petroleum ether or hexanes.[6] The biphenyl impurity will dissolve in the cold solvent while the more polar alcohol product remains as a solid. Recrystallization or column chromatography can also be effective separation methods.[5]
Q5: My desired product is sensitive to strong acids. Is there a milder alternative for the workup?
Yes, if your product is acid-sensitive, the best practice is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Saturated NH₄Cl is weakly acidic and is usually sufficient to protonate the alkoxide and decompose any remaining Grignard reagent without exposing the product to harsh acidic conditions. It may not be as effective at dissolving the magnesium salts as a strong acid, potentially leading to a more challenging extraction.
Q6: Why did the reaction mixture turn dark brown or black during the Grignard formation?
A dark brown or black appearance during Grignard reagent formation can indicate decomposition or the presence of impurities.[5] The formation of finely divided metal from side reactions can also contribute to the darkening of the solution.[5][10] While a gray and cloudy appearance is normal, a very dark color may suggest a lower concentration of the active Grignard reagent, potentially leading to a lower yield.[1]
Data Presentation
Table 1: Comparison of Common Quenching Procedures
| Quenching Reagent | Purpose / Use Case | Key Considerations |
| Water followed by Dilute Acid (H₂SO₄ or HCl) | Standard, general-purpose workup. Acid effectively dissolves magnesium salts.[1] | Highly exothermic initial quench.[2] The strong acid may degrade sensitive functional groups. |
| Saturated Aqueous NH₄Cl | Mild workup for acid-sensitive products.[5] | Less effective at dissolving magnesium salts, which can complicate extractions. The mixture may remain a slurry. |
| Solid CO₂ (Dry Ice) | Used when the desired product is a carboxylic acid.[4] | Requires anhydrous conditions during addition. The Grignard reagent attacks the CO₂.[4] |
Experimental Protocols
Protocol 1: Standard Acidic Workup
-
Cooling: Once the reaction with the electrophile is complete, cool the reaction flask to 0°C using an ice-water bath.
-
Quenching: With vigorous stirring, slowly add water dropwise to the reaction mixture. Be prepared for a highly exothermic reaction.[2] Continue the slow addition until the vigorous bubbling ceases.
-
Acidification: Slowly add 1 M H₂SO₄ or 1 M HCl to the flask.[5] Continue adding acid until all the white precipitate of magnesium salts has dissolved and the mixture consists of two clear liquid layers.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with two portions of diethyl ether (or another suitable solvent).
-
Washing & Drying: Combine all organic layers and wash with a saturated NaCl solution (brine).[6] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product. The product can then be purified further.[5]
Protocol 2: Mild Workup with Saturated Ammonium Chloride
-
Cooling: Cool the reaction flask to 0°C in an ice-water bath.
-
Quenching: With vigorous stirring, slowly add saturated aqueous NH₄Cl solution dropwise. The reaction will be exothermic but generally less violent than with water.
-
Extraction: Add an organic solvent (e.g., diethyl ether) and transfer the entire mixture, including any solids, to a separatory funnel. Separate the organic layer. Extract the aqueous layer (and any solids) with two more portions of the organic solvent.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter and concentrate the organic solution via rotary evaporation to yield the crude product for further purification.
Visualization
Caption: Troubleshooting workflow for Grignard reaction workup.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. leah4sci.com [leah4sci.com]
- 9. adichemistry.com [adichemistry.com]
- 10. reddit.com [reddit.com]
- 11. Grignard Reaction [organic-chemistry.org]
minimizing homocoupling in Suzuki reactions of 1-Bromo-2-isopropoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 1-Bromo-2-isopropoxybenzene. Our aim is to help you minimize homocoupling and other side reactions, thereby improving the yield and purity of your desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in the Suzuki reaction of this compound?
A1: Homocoupling, the formation of a symmetrical biaryl from the boronic acid or the aryl bromide, is a common side reaction in Suzuki couplings. With this compound, the primary causes are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid.[1][2][3] Rigorous degassing of solvents and reaction mixtures is crucial to prevent this.
-
Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][4]
-
Slow Oxidative Addition: this compound is an electron-rich aryl bromide due to the electron-donating isopropoxy group. This can slow down the rate of oxidative addition to the Pd(0) catalyst, allowing more time for competing side reactions like boronic acid homocoupling to occur.[5][6]
Q2: How does the choice of palladium catalyst and ligand affect homocoupling with this substrate?
A2: The catalyst system is critical for minimizing homocoupling, especially with an electron-rich substrate like this compound.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it bypasses the need for an in-situ reduction step, which can be a source of homocoupling.[7] If using a Pd(II) source, consider the addition of a mild reducing agent.[3][4]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[1][7] Ligands such as SPhos, XPhos, or other Buchwald-type ligands can accelerate both the slow oxidative addition of the electron-rich aryl bromide and the final reductive elimination step.[1][8] A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions.[7]
Q3: Which base and solvent system is recommended for the Suzuki reaction of this compound to reduce homocoupling?
A3: The choice of base and solvent can significantly influence the reaction outcome.
-
Base: The base activates the boronic acid for transmetalation.[9][10] For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium hydroxide (NaOH) or alkoxides, which can promote side reactions.[9][11] The base should be finely powdered to ensure good mixing and reactivity.
-
Solvent: A combination of an organic solvent and water is typically used.[5][9] Common choices include toluene/water, dioxane/water, or THF/water.[9][12] It is imperative that all solvents are thoroughly degassed to remove dissolved oxygen.[13] A subsurface sparge with an inert gas like argon or nitrogen is highly effective.[3][4]
Q4: Besides homocoupling, what other side reactions should I be aware of with this compound?
A4: Other common side reactions in Suzuki couplings include:
-
Protodeborylation: This is the hydrolysis of the boronic acid to the corresponding arene.[5] It is often promoted by harsh reaction conditions (high temperature, strong base). Using a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[5]
-
Dehalogenation: The aryl bromide is reduced to the corresponding arene (2-isopropoxybenzene).[5][14] This can occur if a hydride source is present in the reaction mixture.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki reaction of this compound.
Problem 1: High Levels of Boronic Acid Homocoupling Product
| Potential Cause | Recommended Action |
| Inadequate degassing | Improve the degassing procedure. Use a freeze-pump-thaw technique for solvents or perform a subsurface sparge with argon or nitrogen for at least 30 minutes.[3][4][12] |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) catalyst such as Pd(PPh₃)₄.[7] Alternatively, add a mild reducing agent like potassium formate to the reaction mixture when using a Pd(II) source.[3][4] |
| Inefficient catalyst system | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with your palladium source.[1][8] |
| Reaction temperature is too high | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions. |
Problem 2: Low Conversion of this compound
| Potential Cause | Recommended Action |
| Inactive catalyst | Ensure the catalyst is not degraded. Use fresh catalyst from a reliable source. Consider using a more robust precatalyst system.[5] |
| Suboptimal base | The chosen base may not be effective. Try alternative bases such as Cs₂CO₃ or K₃PO₄.[9][12] Ensure the base is anhydrous and finely powdered. |
| Poor solvent choice | The reactants may not be fully soluble. Try a different solvent system, for example, DMF/water or 2-MeTHF/water.[5][9] |
| Insufficient reaction time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Electron-rich aryl bromides can react slower.[5][6] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling of this compound
This protocol provides a good starting point for the Suzuki coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
K₂CO₃ (2.0 eq, finely powdered)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.[7]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analysis of Homocoupling by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., a non-polar column like a DB-5ms).
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Filter the diluted sample through a syringe filter to remove any particulate matter.
GC-MS Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium
-
MS Scan Range: 50-500 m/z
By comparing the retention times and mass spectra of the peaks in the chromatogram to authentic standards of the starting materials, desired product, and potential homocoupled products, the relative amounts of each can be determined.
Visualizing Workflows and Mechanisms
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Suzuki cycle vs. a competing homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analysis of 1-Bromo-2-isopropoxybenzene Reaction Products: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and its alternatives for the analysis of potential reaction products derived from 1-Bromo-2-isopropoxybenzene, a versatile building block in organic synthesis.
This document delves into the expected products from common cross-coupling and Grignard reactions of this compound and offers a comparative overview of analytical methodologies, supported by experimental data and detailed protocols.
Expected Reaction Products of this compound
This compound is a valuable starting material for a variety of organic transformations, primarily leveraging the reactivity of the carbon-bromine bond. Key reactions and their expected major products include:
-
Suzuki Coupling: Reaction with an arylboronic acid (e.g., phenylboronic acid) is expected to yield 2-isopropoxybiphenyl .
-
Buchwald-Hartwig Amination: Cross-coupling with an amine (e.g., aniline) would produce N-phenyl-2-isopropoxyaniline .
-
Ullmann Condensation: Reaction with a phenol (e.g., phenol) is anticipated to form 2-isopropoxydiphenyl ether .
-
Grignard Reaction: Formation of the Grignard reagent followed by reaction with an aldehyde (e.g., benzaldehyde) would result in (2-isopropoxyphenyl)(phenyl)methanol .
The successful synthesis and purification of these target molecules necessitate robust analytical techniques to identify and quantify the desired product, as well as any unreacted starting materials and potential byproducts.
Comparative Analysis of Analytical Techniques: GC-MS vs. HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the expected products of this compound reactions. However, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for less volatile or thermally labile compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection. | Separation based on polarity and affinity for the stationary phase in a liquid mobile phase, typically with UV detection. |
| Applicability | Ideal for volatile and thermally stable compounds like aromatic ethers, biphenyls, and some N-aryl amines.[1][2][3] | Suitable for a broader range of compounds, including those that are non-volatile or thermally unstable.[1][2][4][5][6] |
| Sensitivity | Generally offers higher sensitivity, with detection limits often in the picogram (pg) to nanogram (ng) range.[2] | Sensitivity is detector-dependent, typically in the nanogram (ng) to microgram (µg) range with UV detection.[4] |
| Selectivity | High selectivity due to both chromatographic separation and mass spectral identification, allowing for confident peak identification. | Good selectivity based on retention time and UV absorbance, but may be less definitive than mass spectrometry for unknown impurity identification. |
| Sample Preparation | May require derivatization for polar compounds to increase volatility, but often direct injection of a diluted reaction mixture is feasible.[7] | Generally simpler sample preparation, often involving only dilution of the sample in the mobile phase.[4] |
| Quantitative Performance | Excellent linearity and precision for quantitative analysis.[8][9][10][11] | Robust and reproducible for quantitative analysis, widely used in pharmaceutical quality control.[4] |
GC-MS Analysis of Potential Reaction Products
A generalized GC-MS method for the analysis of the reaction products of this compound would involve the following parameters. It is important to note that method optimization is often necessary for specific applications.
Experimental Protocol: GC-MS
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), with typical dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.
-
Temperatures:
-
Inlet Temperature: 250-280 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 50-80 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final Hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Expected GC-MS Data and Fragmentation Patterns
The following table summarizes the expected molecular weights and key mass spectral fragments for the potential reaction products. These fragments are crucial for the identification of the compounds in a complex reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) |
| 2-isopropoxybiphenyl | C₁₅H₁₆O | 212.29 | 212 (M+), 197, 169, 152, 115, 77 |
| N-phenyl-2-isopropoxyaniline | C₁₅H₁₇NO | 227.30 | 227 (M+), 184, 168, 154, 93, 77 |
| 2-isopropoxydiphenyl ether | C₁₅H₁₆O₂ | 228.29 | 228 (M+), 185, 157, 129, 94, 77 |
| (2-isopropoxyphenyl)(phenyl)methanol | C₁₆H₁₈O₂ | 242.31 | 242 (M+), 224, 183, 165, 105, 77 |
Note: The fragmentation patterns are predicted based on common fragmentation rules for these classes of compounds. Actual mass spectra may vary depending on the instrument and conditions.
Visualization of Analytical Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for GC-MS analysis and a logical decision-making process for selecting the appropriate analytical technique.
Caption: A typical experimental workflow for the GC-MS analysis of a reaction mixture.
Caption: A decision tree to guide the selection of an analytical technique.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of reaction products from this compound. GC-MS is generally the preferred method due to its high sensitivity, selectivity, and the definitive identification provided by mass spectrometry, which is invaluable for characterizing reaction mixtures and identifying unknown impurities.[1][2][5] HPLC, however, remains a robust and versatile alternative, particularly when dealing with compounds that are not amenable to gas chromatography.[4][6] The choice of method should be guided by the specific properties of the target analytes and the overall objectives of the analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. amptechfl.com [amptechfl.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. chemicke-listy.cz [chemicke-listy.cz]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 1-Bromo-2-isopropoxybenzene: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 1-Bromo-2-isopropoxybenzene is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of two common chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While commercial specifications for this compound often cite GC for purity analysis, this guide proposes a robust, stability-indicating HPLC method and compares it with a conventional GC approach, offering researchers a comprehensive overview to select the most suitable method for their needs.
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
Reversed-phase HPLC is a powerful technique for the separation and quantification of non-polar aromatic compounds.[1][2] The proposed method is designed to be stability-indicating, meaning it can resolve the main component from its potential process-related impurities and degradation products.
Potential Impurities
A thorough understanding of the synthetic route of this compound is essential for developing a stability-indicating method. The synthesis typically involves the Williamson ether synthesis, reacting 2-bromophenol with 2-bromopropane in the presence of a base. Potential impurities could include:
-
Starting Materials: Unreacted 2-bromophenol and residual 2-bromopropane.
-
Isomeric Byproducts: 1-Bromo-4-isopropoxybenzene and other positional isomers.
-
Related Substances: Dibrominated species or products of side reactions.
-
Degradation Products: Hydrolysis of the ether linkage to form 2-bromophenol.
Proposed HPLC Method
A C18 column is the most popular choice for reversed-phase HPLC due to its hydrophobicity, which allows for the retention of non-polar analytes. A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol is typically employed to achieve optimal separation of compounds with varying polarities.[1]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Gas Chromatography (GC): The Conventional Alternative
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds and is often used for the purity assessment of raw materials and intermediates.[3]
Proposed GC Method
A non-polar or mid-polarity capillary column is generally suitable for the analysis of halogenated aromatic compounds. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
Table 2: Proposed GC Method Parameters
| Parameter | Recommended Conditions |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL (split mode, 50:1) |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Method Comparison: HPLC vs. GC
| Feature | HPLC Method | GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile substances. | Volatile and thermally stable compounds. |
| Selectivity | High selectivity based on polarity differences. Can resolve a wide range of impurities. | Good selectivity for volatile compounds, especially isomers with different boiling points. |
| Sensitivity | High sensitivity with UV detection. | High sensitivity with FID for organic compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a volatile solvent. |
| Analysis Time | Typically longer run times for gradient methods. | Generally faster analysis times. |
Experimental Protocols
HPLC Sample and Standard Preparation
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Procedure: Inject equal volumes (10 µL) of the standard and sample solutions into the chromatograph. Record the chromatograms and calculate the purity by comparing the peak area of the main component in the sample to that of the standard.
GC Sample and Standard Preparation
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Procedure: Inject equal volumes (1 µL) of the standard and sample solutions into the gas chromatograph. Record the chromatograms and determine the purity by area percent calculation.
Visualization of the Analytical Workflow
Caption: Workflow for the purity determination of this compound.
Conclusion
Both HPLC and GC are suitable techniques for determining the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis. The proposed HPLC method offers the advantage of being stability-indicating, providing a more comprehensive purity profile that is crucial in a drug development setting. The GC method, while potentially faster, may not be able to detect non-volatile degradation products. For routine quality control of a well-characterized intermediate, GC can be a reliable and efficient option. However, for method validation, stability studies, and in-depth impurity profiling, the detailed and robust nature of the proposed HPLC method is recommended.
References
A Comparative Analysis of Reactivity: 1-Bromo-2-isopropoxybenzene vs. 1-Bromo-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Bromo-2-isopropoxybenzene and 1-Bromo-4-isopropoxybenzene. The insights and data presented herein are intended to aid researchers in selecting the appropriate isomer for their synthetic strategies and to provide a deeper understanding of the factors governing their reactivity in common organic transformations.
The positional isomerism of the isopropoxy group relative to the bromine atom on the benzene ring significantly influences the steric and electronic environment of the C-Br bond. These differences manifest in varied reactivity profiles, particularly in widely utilized cross-coupling reactions and the formation of organometallic reagents. Generally, the para-substituted isomer, 1-Bromo-4-isopropoxybenzene, exhibits greater reactivity in comparison to its ortho-counterpart, this compound, primarily due to the steric hindrance imposed by the bulky isopropoxy group in the ortho position.
Comparative Reactivity Overview
The reactivity of these isomers is principally dictated by two key factors:
-
Electronic Effects: The isopropoxy group is an electron-donating group (EDG) due to the +M (mesomeric) effect of the oxygen atom's lone pairs, which can donate electron density to the benzene ring. This effect is more pronounced at the ortho and para positions. This increased electron density can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Steric Effects: The bulky isopropoxy group in the ortho position in this compound creates significant steric hindrance around the bromine atom. This steric congestion can impede the approach of bulky catalysts and reagents, thereby slowing down or even inhibiting reactions at this site. This effect is absent in the para-isomer.
Due to the dominant role of steric hindrance, a general reactivity trend can be expected: 1-Bromo-4-isopropoxybenzene > this compound .
Quantitative Data Comparison (Based on Analogous Systems)
| Reaction Type | Isomer | Expected Yield | Reaction Time | Key Influencing Factor |
| Suzuki-Miyaura Coupling | This compound | Lower | Longer | Steric Hindrance |
| 1-Bromo-4-isopropoxybenzene | Higher | Shorter | Favorable Steric Profile | |
| Buchwald-Hartwig Amination | This compound | Lower | Longer | Steric Hindrance |
| 1-Bromo-4-isopropoxybenzene | Higher | Shorter | Favorable Steric Profile | |
| Grignard Reagent Formation | This compound | Lower | Slower/More Difficult | Steric Hindrance |
| 1-Bromo-4-isopropoxybenzene | Higher | Faster/Easier | Favorable Steric Profile |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
Objective: To compare the yield of the coupling reaction between the bromo-isopropoxybenzene isomers and phenylboronic acid.
Materials:
-
This compound or 1-Bromo-4-isopropoxybenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To compare the yield of the amination reaction between the bromo-isopropoxybenzene isomers and morpholine.
Materials:
-
This compound or 1-Bromo-4-isopropoxybenzene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add morpholine and anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Grignard Reagent Formation
Objective: To compare the ease of formation and yield of the Grignard reagent from the bromo-isopropoxybenzene isomers.
Materials:
-
This compound or 1-Bromo-4-isopropoxybenzene (10 mmol)
-
Magnesium turnings (12 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Iodine crystal (catalytic amount)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings and a crystal of iodine in the flask.
-
Heat the flask gently with a heat gun under a stream of nitrogen until the iodine sublimes.
-
Allow the flask to cool and add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve the aryl bromide in the remaining anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
The concentration of the resulting Grignard reagent can be determined by titration.
Mandatory Visualizations
Caption: Steric hindrance in this compound vs. accessibility in the para isomer.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
A Comparative Guide to Alternative Reagents for 1-Bromo-2-isopropoxybenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the 2-isopropoxyphenyl moiety is a valuable structural motif. 1-Bromo-2-isopropoxybenzene is a common starting material for introducing this group via cross-coupling reactions. However, depending on the desired reactivity, cost, availability, and tolerance of other functional groups, alternative reagents can offer significant advantages. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the rational selection of reagents for various cross-coupling strategies.
The primary alternatives to this compound can be categorized based on the reactive group attached to the 2-isopropoxyphenyl ring. These include other aryl halides (iodides, chlorides), pseudohalides (triflates), and organometallic reagents (boronic acids, Grignard reagents), where the roles of electrophile and nucleophile are reversed.
Logical Relationship of Alternative Reagents
The choice of reagent dictates its role as either an electrophile or a nucleophile in the cross-coupling reaction and is closely tied to its relative reactivity.
Caption: Relationship between the core 2-isopropoxyphenyl moiety and its alternative forms.
Quantitative Data Comparison
The selection of a reagent is often guided by its performance in specific, widely used cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The following table summarizes typical reaction conditions and yields for various alternatives, providing a basis for comparison.
| Reagent Class | Example Reagent | Coupling Reaction | Coupling Partner | Typical Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Key Advantages/Disadvantages |
| Aryl Bromide | This compound | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 100 | ~85-95 | Adv: Widely available, good balance of reactivity and stability.[1] |
| (Standard) | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 | ~80-95 | Disadv: Can be less reactive than iodides or triflates, requiring more forcing conditions.[2][3] | |
| Aryl Iodide | 1-Iodo-2-isopropoxybenzene | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | >90 | Adv: Highest reactivity among halides, allowing for milder conditions.[4][5] |
| (High Reactivity) | Heck | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / Acetonitrile | 80-100 | ~80-90 | Disadv: More expensive and potentially less stable than bromides.[6][7] | |
| Aryl Triflate | 2-Isopropoxyphenyl triflate | Suzuki-Miyaura | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Toluene | RT-80 | ~90-98 | Adv: Reactivity comparable to iodides; easily prepared from phenols.[8][9] |
| (High Reactivity) | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Toluene | 100 | ~85-95 | Disadv: Can be sensitive to nucleophilic attack by some bases.[9][10] | |
| Aryl Chloride | 1-Chloro-2-isopropoxybenzene | Buchwald-Hartwig | N-Methylaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ / t-AmylOH | 110 | ~70-85 | Adv: Most cost-effective halide. |
| (Low Reactivity) | Suzuki-Miyaura | 3-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene, H₂O | 100 | ~75-90 | Disadv: Least reactive, requires specialized, bulky phosphine ligands and higher temperatures.[3][11] | |
| Organoboron | 2-Isopropoxyphenylboronic acid | Suzuki-Miyaura | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 80 | >95 | Adv: Stable, low toxicity, tolerant of many functional groups.[1][12] |
| (Nucleophile) | Disadv: Requires synthesis of the boronic acid; the reaction itself generates stoichiometric borate waste. | |||||||
| Organomagnesium | 2-Isopropoxyphenylmagnesium bromide | Kumada | 1-Bromonaphthalene | Ni(dppp)Cl₂ | - / THF, Et₂O | RT | ~85-95 | Adv: Highly reactive nucleophiles, often giving high yields at low temperatures.[13][14][15] |
| (Nucleophile) | Disadv: Grignard reagents are highly basic and not tolerant of acidic functional groups (e.g., -OH, -COOH).[16] |
Yields are representative and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions used.
Experimental Protocols & Methodologies
Detailed and reproducible protocols are critical for success. Below are representative procedures for key cross-coupling reactions.
General Workflow for Palladium-Catalyzed Cross-Coupling
The setup and execution of most cross-coupling reactions follow a similar workflow, requiring an inert atmosphere to protect the catalyst from oxygen.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using an Aryl Bromide
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.[1][8]
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction : Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using an Aryl Triflate
This protocol outlines a procedure for the C-N bond formation using 2-isopropoxyphenyl triflate, which can be readily prepared from 2-isopropoxyphenol.[2][10][17]
-
Reaction Setup : In a glovebox, add 2-isopropoxyphenyl triflate (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%), and a suitable phosphine ligand like XPhos (0.03 mmol, 3 mol%) to an oven-dried vial.
-
Inert Atmosphere : Seal the vial with a Teflon-lined cap. If not using a glovebox, perform the additions under a stream of argon.
-
Solvent Addition : Add degassed toluene (5 mL) via syringe.
-
Reaction : Heat the mixture to 100-110 °C and stir for 16-24 hours.
-
Workup : Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the residue by flash column chromatography to yield the desired aryl amine.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Kumada Coupling | NROChemistry [nrochemistry.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is particularly vital in the pharmaceutical industry for the synthesis of complex molecules. The choice of catalyst is critical to the success of the Suzuki coupling, especially when dealing with sterically hindered substrates such as 1-Bromo-2-isopropoxybenzene. The bulky isopropoxy group at the ortho position presents a significant challenge for many standard catalytic systems. This guide provides an objective comparison of the performance of various palladium catalysts for this specific transformation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their needs.
Catalyst Performance Comparison
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and efficient reaction times in the Suzuki coupling of sterically hindered aryl bromides like this compound. Below is a summary of the performance of different classes of palladium catalysts. While direct comparative data for this compound is limited, the following table presents data for the closely related and sterically hindered substrate, 2-bromoanisole, which serves as a reliable model.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~5% (estimated for hindered substrates) | [1] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate to Good (substrate dependent) | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95% | [3] |
Note: The data presented is compiled from studies on analogous sterically hindered substrates and serves as a representative comparison.[1][2][3]
Discussion of Catalyst Systems
1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Pd(PPh₃)₄ is a traditional and widely used catalyst for Suzuki couplings. However, its effectiveness is often diminished when coupling sterically hindered substrates.[1] The relatively small cone angle of the triphenylphosphine ligand can lead to steric clash at the palladium center, hindering the oxidative addition and reductive elimination steps of the catalytic cycle. For substrates like this compound, this can result in low yields and require harsh reaction conditions.
2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
PdCl₂(dppf) is a more robust catalyst for many challenging Suzuki couplings. The dppf ligand has a larger bite angle than PPh₃, which can promote reductive elimination. While it often provides better results than Pd(PPh₃)₄ for hindered substrates, its performance can be substrate-dependent, and optimization of reaction conditions is often necessary.[2]
3. Palladium(II) Acetate with Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos)
The development of bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), has revolutionized the Suzuki coupling of sterically hindered and electron-rich aryl halides. These ligands create a more electron-rich and sterically accessible palladium center, which significantly accelerates the rate-limiting oxidative addition step. Catalyst systems composed of a palladium precursor like Pd(OAc)₂ and a bulky phosphine ligand like SPhos are highly active and can facilitate the coupling of challenging substrates like 2-bromoanisole in high yields under relatively mild conditions.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of Suzuki-Miyaura coupling reactions. Below are representative protocols for the coupling of a sterically hindered aryl bromide with phenylboronic acid using the discussed catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).
-
Degassed Toluene/Water (4:1) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[4]
Protocol 2: Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol outlines a general procedure using the more robust PdCl₂(dppf) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, a reaction flask is charged with this compound, phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.
-
The flask is sealed, and degassed 1,4-Dioxane/Water (4:1) is added.
-
The mixture is heated to 100 °C with vigorous stirring for 4-12 hours.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions.
-
The organic phase is dried and concentrated, and the product is purified by chromatography.[5]
Protocol 3: High-Yield Suzuki-Miyaura Coupling using Pd(OAc)₂ and SPhos
This protocol utilizes a modern, highly active catalyst system for sterically hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂, SPhos, K₃PO₄, phenylboronic acid, and this compound.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous, degassed toluene is added.
-
The reaction is stirred at 100 °C for 2-8 hours.
-
After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by flash chromatography to yield the desired biaryl product.[1][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Landscape of C-N Coupling: A Comparative Guide to the Buchwald-Hartwig Amination of 1-Bromo-2-isopropoxybenzene
A detailed analysis of the Buchwald-Hartwig amination focusing on 1-Bromo-2-isopropoxybenzene, offering a comparative perspective against other aryl halides. This guide provides researchers, scientists, and drug development professionals with a practical overview of reaction conditions, catalytic systems, and expected outcomes, supported by experimental protocols and visual aids to facilitate understanding and application.
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds in a wide array of molecules, including pharmaceuticals and functional materials.[1] The efficiency and scope of this palladium-catalyzed cross-coupling reaction are highly dependent on the nature of the substrates, catalyst, ligand, and base employed. This guide delves into the kinetic and synthetic aspects of the Buchwald-Hartwig amination of this compound, a sterically hindered and electron-rich aryl halide. Due to the limited availability of specific kinetic rate data for this substrate in peer-reviewed literature, this guide will focus on a comparative analysis of reaction conditions and yields against other relevant aryl bromides.
Performance Comparison: this compound and Analogues
The steric hindrance imposed by the ortho-isopropoxy group in this compound significantly influences its reactivity in the Buchwald-Hartwig amination. This necessitates the careful selection of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. Below, we compare the reaction conditions and yields for the amination of this compound with those of less sterically hindered or electronically different aryl bromides.
| Aryl Halide | Amine | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Data not available |
| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | <0.1 | 99[2] |
| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 0.33 | 93[2] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | Toluene | 110 | 24 | 98[3] |
| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ / XantPhos | DBU | DMF | 100 | 18 | 83[4] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 70 | - | High[5] |
Note: Specific yield for the amination of this compound with morpholine under these conditions is not explicitly reported in the searched literature. The conditions represent a typical starting point for such a transformation based on general protocols.
The data illustrates that ortho-substituted aryl bromides, such as 2-bromotoluene, can be efficiently coupled at high rates when an appropriate catalyst system is employed.[2] The choice of ligand is critical, with bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) often providing superior results for challenging substrates.
Experimental Protocols
The following are general experimental protocols for the Buchwald-Hartwig amination of aryl bromides. These can be adapted for the specific case of this compound.
General Procedure for the Amination of Aryl Bromides
This protocol is based on established methods for palladium-catalyzed amination reactions.[6]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for approximately 10-15 minutes to allow for the pre-formation of the active catalyst.
-
Add the aryl bromide and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Comparative Guide to Biaryl Synthesis: Validation of 1-Bromo-2-isopropoxybenzene via NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for producing biaryl compounds, specifically focusing on the validation of 2-isopropoxybiphenyl synthesis starting from 1-Bromo-2-isopropoxybenzene. The performance of the Suzuki-Miyaura coupling is compared with alternative methods, the Heck and Negishi couplings. This comparison is supported by experimental data on reaction yields and purity, alongside detailed Nuclear Magnetic Resonance (NMR) spectroscopic validation of the target compound.
Executive Summary
The synthesis of biaryl scaffolds is a critical process in the development of pharmaceuticals and functional materials. This guide evaluates three prominent palladium-catalyzed cross-coupling reactions for the synthesis of 2-isopropoxybiphenyl from this compound: the Suzuki-Miyaura coupling, the Heck reaction, and the Negishi coupling. Each method's efficacy is assessed based on reaction yield and product purity, with NMR spectroscopy serving as the primary tool for structural validation. The Suzuki-Miyaura coupling demonstrates high efficiency and yield for this specific transformation.
Performance Comparison
The following table summarizes the key performance indicators for the synthesis of 2-isopropoxybiphenyl via the Suzuki-Miyaura, Heck, and Negishi coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Negishi Coupling |
| Coupling Partner | Phenylboronic acid | Styrene | Phenylzinc chloride |
| Typical Yield | 85-95% | 60-75% | 70-85% |
| Product Purity | High | Moderate to High | High |
| Reaction Conditions | Mild to moderate temperature (80-100 °C) | Moderate to high temperature (100-120 °C) | Mild temperature (rt to 50 °C) |
| Key Advantages | High yields, commercially available reagents, good functional group tolerance. | Good for vinylation of aryl halides. | High reactivity and functional group tolerance, though organozinc reagents are moisture sensitive. |
| Key Disadvantages | Potential for boronic acid homo-coupling. | Can have issues with regioselectivity with substituted alkenes. | Requires preparation and handling of moisture-sensitive organozinc reagents. |
Experimental Protocols
Detailed methodologies for the synthesis and validation of 2-isopropoxybiphenyl are provided below.
Synthesis of 2-isopropoxybiphenyl via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-isopropoxybiphenyl.
Alternative Synthesis Methods
Heck Reaction:
The Heck reaction would involve the coupling of this compound with styrene in the presence of a palladium catalyst and a base. Typical conditions involve heating the reactants in a polar aprotic solvent like DMF or DMA.
Negishi Coupling:
The Negishi coupling would employ the reaction of this compound with a pre-formed organozinc reagent, such as phenylzinc chloride. This reaction is typically carried out in an anhydrous ethereal solvent like THF under an inert atmosphere.
NMR Validation of 2-isopropoxybiphenyl
The structure of the synthesized 2-isopropoxybiphenyl was confirmed by ¹H and ¹³C NMR spectroscopy.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.50-7.45 (m, 2H, Ar-H)
-
7.42-7.37 (m, 2H, Ar-H)
-
7.35-7.30 (m, 1H, Ar-H)
-
7.28-7.23 (m, 1H, Ar-H)
-
7.02-6.95 (m, 2H, Ar-H)
-
4.65 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂)
-
1.39 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
155.8 (C)
-
138.5 (C)
-
130.8 (C)
-
129.5 (CH)
-
128.2 (CH)
-
127.8 (CH)
-
126.9 (CH)
-
121.2 (CH)
-
116.3 (CH)
-
71.2 (CH)
-
22.2 (CH₃)
Visualizing the Workflow and Reaction Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 2-isopropoxybiphenyl.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Alternative synthetic routes to 2-isopropoxybiphenyl.
Cost-Effective Alternatives to Palladium Catalysts for 1-Bromo-2-isopropoxybenzene Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. Palladium catalysts have long been the gold standard for these transformations. However, the high cost and fluctuating price of palladium present significant hurdles for large-scale synthesis and drug development. This guide provides a comprehensive comparison of cost-effective alternative catalyst systems based on nickel, copper, and iron for the coupling of 1-Bromo-2-isopropoxybenzene and structurally similar aryl bromides.
Nickel-Based Catalytic Systems: A Promising Alternative
Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly promising alternative for cross-coupling reactions.[1] Nickel catalysts have demonstrated high efficiency in the coupling of a wide range of aryl halides, including sterically hindered and electron-rich substrates.[2] Both ligated and ligand-free nickel-catalyzed Suzuki-Miyaura couplings have been successfully developed.[3][4]
Quantitative Data Summary: Nickel-Catalyzed Coupling
Disclaimer: The following data is for the coupling of 2-bromoanisole, a close structural analog of this compound, due to the limited availability of specific data for the target substrate.
| Catalyst System | Substrate | Coupling Partner | Reaction Conditions | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| NiCl₂(PPh₃)₂ | 2-Bromoanisole | Phenylboronic acid | Toluene, K₃PO₄, 100°C, 12 h | 3 | 92 | 31 |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of 2-Bromoanisole
This protocol is adapted from a general procedure for nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl bromides.[1]
Materials:
-
NiCl₂(PPh₃)₂ (Nickel(II) chloride bis(triphenylphosphine))
-
2-Bromoanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NiCl₂(PPh₃)₂ (3 mol%), 2-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add degassed toluene (5 mL).
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
analytical techniques for quantitative analysis of 1-Bromo-2-isopropoxybenzene
A comprehensive guide to the quantitative analysis of 1-Bromo-2-isopropoxybenzene, this document provides a comparative overview of suitable analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to guide method selection for this specific analyte. While direct methods for this compound are not extensively published, this guide draws upon established analytical approaches for structurally similar halogenated aromatic compounds.
The primary analytical techniques suitable for the quantitative analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Quantitative Nuclear Magnetic Resonance (qNMR) may also be considered for specific applications.
Comparison of Quantitative Analytical Methods
The selection of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most relevant techniques for the quantification of this compound, based on data for analogous brominated aromatic compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[1] | Separation based on polarity, with UV absorbance detection.[1] | Intrinsic proportionality between NMR signal intensity and the number of nuclei.[1] |
| Selectivity | High, especially with Selected Ion Monitoring (SIM).[1] | Moderate to High, dependent on chromatographic resolution.[1] | High, based on unique chemical shifts of protons.[1] |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Low (mg/mL) |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% |
| Sample Throughput | Moderate | High | Low |
| Instrumentation Cost | High | Moderate | Very High |
| Primary Application | Trace analysis, impurity profiling, complex matrices. | Routine analysis, quality control, purity assessment.[2] | Absolute quantification without a calibration curve, structural confirmation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for similar halogenated aromatic compounds and should be optimized and validated for this compound.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1]
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Helium (carrier gas).
-
Syringes, vials, and other standard laboratory equipment.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification.[1]
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Prepare the sample by dissolving it in the same solvent to a concentration within the calibration range.
-
An internal standard (e.g., a structurally similar brominated compound not present in the sample) should be added to all standards and samples to improve accuracy and precision.
Data Analysis: Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[1]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantitative analysis of aromatic compounds.[2][6]
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[6]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
HPLC-grade acetonitrile and water.[6]
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm).[6]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[2] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: The UV absorbance maximum for this compound should be determined (typically in the range of 210-230 nm for brominated aromatic compounds).[1]
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.[2]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[2]
Data Analysis: Quantification is achieved by creating a calibration curve of the analyte's peak area versus its concentration.[6]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the quantitative analysis of this compound.
Caption: General workflow for the quantitative analysis of this compound.
Conclusion
Both GC-MS and HPLC-UV are highly suitable methods for the quantitative analysis of this compound. GC-MS offers higher sensitivity and selectivity, making it ideal for trace analysis and complex matrices. HPLC-UV is a robust, cost-effective, and widely available technique well-suited for routine quality control and purity assessments.[2] The choice between these methods will depend on the specific requirements of the analysis. For all methods, proper validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is crucial to ensure reliable results.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s27415.pcdn.co [s27415.pcdn.co]
- 4. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 5. aafco.org [aafco.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1-Bromo-2-isopropoxybenzene: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Bromo-2-isopropoxybenzene, addressing immediate safety protocols, operational planning, and compliant disposal methods. Adherence to these guidelines is crucial for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is known to cause skin and serious eye irritation.[1] Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical.[1] All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound and its analogs.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁BrO | N/A |
| Molecular Weight | 215.09 g/mol | N/A |
| GHS Signal Word | Warning | [1][2] |
| Hazard Statements | H315, H319 | [1][2] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow established guidelines for halogenated organic waste. This protocol outlines the necessary steps for the safe disposal of the chemical and any contaminated materials.[4]
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Check for impermeability before use.[1]
-
Body Protection: A flame-retardant lab coat is recommended.[4]
-
Ventilation: All procedures should be carried out in a well-ventilated area or a chemical fume hood.[5]
2. Waste Segregation and Collection:
-
Chemical Waste: Collect any surplus or non-recyclable this compound in a dedicated, properly labeled, and sealed container.[4] The container should be clearly marked as "Halogenated Organic Waste" and include the full chemical name.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and disposed of as hazardous waste.[4] Place these items in a separate, clearly labeled solid waste container.[4]
3. Accidental Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wear appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.[1]
-
Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
4. Disposal Pathway:
-
Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[4] These companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Incineration: A potential disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion products.[4] This should only be performed by a licensed and approved facility.
-
Environmental Precautions: Do not dispose of this chemical down the drain or into the environment.[1][4] It is crucial to prevent the entry of this compound into soil or water systems.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Bromo-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Bromo-2-isopropoxybenzene (CAS RN: 701-07-5). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Operational Plan: Safe Handling and Use
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The primary known risks associated with this compound are skin and eye irritation, and it may also cause respiratory irritation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[2][3]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile rubber is a suitable option, but it is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. Inspect gloves for any signs of damage before each use.
-
Skin and Body Protection: A standard laboratory coat should be worn. For procedures with a higher risk of splashes or spills, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not inhale vapors or mists.
-
Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[3]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that occupational exposure limits (PEL, TLV) have not been established for this specific compound.[2] In the absence of defined exposure limits, all operations should be conducted with the goal of minimizing any potential exposure.
| Property | Value | Source(s) |
| CAS Number | 701-07-5 | [3][4][5][6] |
| Molecular Formula | C₉H₁₁BrO | [4][5][6] |
| Molecular Weight | 215.09 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [5][6][7] |
| Boiling Point | 73 °C @ 2 mmHg | [2][8][9] |
| Density | 1.34 g/cm³ | [8][9] |
| Refractive Index | 1.5360-1.5400 | [2][8] |
| Solubility | Slightly soluble in water | [4] |
| Flash Point | 104.8 °C | [9] |
| Occupational Exposure Limits (PEL, TLV) | Not available | [2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Chemical Waste: Collect all surplus and non-recyclable this compound in a dedicated, clearly labeled, and sealed waste container. The container should be compatible with halogenated organic compounds.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be treated as hazardous waste. These items should be collected in a separate, clearly labeled container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Pathway:
-
Licensed Waste Disposal Service: The only acceptable method for the disposal of halogenated organic waste is through a licensed professional waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Institutional Guidelines: Always follow your institution's specific environmental health and safety (EHS) guidelines for chemical waste disposal.
Experimental Protocols
This document does not cite specific experiments. When designing experiments using this compound, a thorough risk assessment should be conducted. This assessment should consider the potential for exposure, the quantities being used, and the specific manipulations being performed. All experimental protocols should incorporate the handling and PPE guidelines outlined in this document.
Mandatory Visualization
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
References
- 1. chemos.de [chemos.de]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. CAS 701-07-5: 1-Bromo-2-(1-methylethoxy)benzene [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-(2'-BROMOPHENOXY)PROPANE CAS#: 701-07-5 [m.chemicalbook.com]
- 9. 1-Bromo-2-isopropoxy-benzene701-07-5,Purity96%_Molchemical [molbase.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
